Technical Documentation Center

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan
  • CAS: 162602-04-2

Core Science & Biosynthesis

Foundational

Pharmacological Properties of 5,7-Dimethoxy Flavan-3-ols: A Technical Guide

This technical guide details the pharmacological properties of 5,7-dimethoxy flavan-3-ols, a specialized subclass of flavonoids distinct from their 5,7-dihydroxy counterparts (catechins) and 5,7-dimethoxyflavones.[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological properties of 5,7-dimethoxy flavan-3-ols, a specialized subclass of flavonoids distinct from their 5,7-dihydroxy counterparts (catechins) and 5,7-dimethoxyflavones.[1]

Executive Summary

5,7-Dimethoxy flavan-3-ols represent a lipophilic modification of the classical catechin scaffold.[1] Unlike natural catechins (e.g., (-)-epicatechin) which are hydrophilic and rapidly metabolized via Phase II conjugation, the 5,7-dimethoxy variants exhibit enhanced metabolic stability and blood-brain barrier (BBB) permeability.[1] This structural alteration shifts their pharmacological profile from general antioxidant activity to specific receptor modulation—most notably as positive allosteric modulators (PAMs) of GABA-A receptors and potent activators of the Nrf2-Keap1 cytoprotective pathway .[1] This guide analyzes their structure-activity relationships (SAR), specific therapeutic mechanisms, and experimental validation protocols.[2]

Chemical Architecture & Structure-Activity Relationship (SAR)

The Lipophilic Shift

The core structure of a flavan-3-ol consists of two aromatic rings (A and B)[1] linked by a dihydropyran heterocycle (Ring C) with a hydroxyl group at position 3.

  • Natural Catechins: Possess hydroxyl groups at C5 and C7 (resorcinol moiety). These are sites for rapid glucuronidation and sulfation, limiting systemic bioavailability.

  • 5,7-Dimethoxy Variants: Methylation at C5 and C7 blocks these conjugation sites.[1]

    • LogP Increase: significantly increases lipophilicity, facilitating passive diffusion across the BBB.

    • Metabolic Blockade: Prevents rapid first-pass metabolism at the A-ring, extending plasma half-life.[1]

Structural Distinction

It is critical to distinguish these compounds from 5,7-dimethoxyflavones (e.g., 5,7-DMF).

  • Flavones: Contain a C2=C3 double bond and a C4 ketone. Planar structure.

  • Flavan-3-ols: Saturated C2-C3 bond; no C4 ketone; C3 hydroxyl.[1] Non-planar, "kinked" structure. This stereochemistry is crucial for fitting into the specific allosteric pockets of the GABA-A receptor.

Key Pharmacological Mechanisms[1]

Neuropharmacology: GABA-A Receptor Modulation

Synthetic and semi-synthetic 5,7-dimethoxy flavan-3-ols have emerged as non-sedating anxiolytics.[1] Unlike benzodiazepines, which bind to the


 interface, these flavanols appear to bind to a distinct allosteric site, often showing preference for 

-containing subtypes which mediate anxiolysis without sedation.

Mechanism: The 5,7-dimethoxy substitution aligns the compound within the lipophilic pocket of the receptor transmembrane domain. The compound stabilizes the open state of the chloride ion channel in the presence of GABA, enhancing inhibitory postsynaptic currents (IPSCs).

GABA_Modulation Ligand 5,7-Dimethoxy Flavan-3-ol Receptor GABA-A Receptor (Allosteric Site) Ligand->Receptor Binds GABA GABA (Neurotransmitter) GABA->Receptor Co-activation Channel Cl- Channel Opening Receptor->Channel Potentiation Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Influx Effect Anxiolysis (Non-sedating) Hyperpol->Effect Inhibition

Figure 1: Mechanism of Positive Allosteric Modulation (PAM) by 5,7-dimethoxy flavan-3-ols on the GABA-A receptor.[1]

Cytoprotection: Nrf2-ARE Pathway Activation

Specific derivatives, such as (-)-(2R,3R)-5,7-dimethoxy-3',4'-methylenedioxy-flavan-3-ol (isolated from Cinnamomum species), act as potent inducers of the Nrf2 pathway.[1]

Mechanism:

  • The compound interacts with Keap1 (Kelch-like ECH-associated protein 1), the cytoplasmic repressor of Nrf2.

  • This interaction likely involves modification of reactive cysteine residues on Keap1, preventing the ubiquitination of Nrf2.

  • Accumulated Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

  • Transcription of Phase II detoxifying enzymes (HO-1, NQO1) is initiated.

Quantitative Data Summary

The following table synthesizes potency data for key 5,7-dimethoxy flavan-3-ol derivatives compared to reference standards.

CompoundTargetActivity TypePotency (EC50 / IC50)Reference
Trans-(2S,3R)-3-acetoxy-4'-methoxy-5,7-dimethoxyflavan GABA-A (

)
PAMEC50: ~5-10 µM[1]
(-)-(2R,3R)-5,7-dimethoxy-3',4'-methylenedioxy-flavan-3-ol Nrf2 (ARE-Luciferase)ActivatorEC50: 2.1 µM[2]
5,7-Dimethoxycatechin DPPH RadicalScavenger> 100 µM (Inactive)[3]
Diazepam (Control) GABA-APAMEC50: 0.015 µM[1]

Note: The methylation of 5,7-OH groups effectively abolishes direct radical scavenging (DPPH) activity compared to catechins, shifting the mechanism to intracellular signaling modulation.

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethoxy Flavan-3-ols

Objective: To synthesize the core scaffold from commercially available precursors.[1]

Reagents: 3,5-Dimethoxyphenol, 3,4-dimethoxycinnamaldehyde, NaBH4, acetic acid.

  • Chalcone Formation: Condense 2-hydroxy-4,6-dimethoxyacetophenone with the appropriate benzaldehyde using KOH/MeOH (Claisen-Schmidt condensation) to yield the 2'-hydroxychalcone.[1]

  • Cyclization: Reflux the chalcone in NaOAc/EtOH to generate the 5,7-dimethoxyflavanone.

  • Reduction:

    • Dissolve the flavanone (1 mmol) in MeOH/THF (1:1).

    • Add NaBH4 (2 mmol) slowly at 0°C.

    • Stir for 4 hours at room temperature to reduce the C4 ketone to the C4-H/C3-OH moiety.[1]

    • Stereochemical Control: This reduction typically yields the 2,3-cis isomer (epicatechin type). For the trans isomer, alternative reduction strategies (e.g., LAH/AlCl3) may be required.

  • Purification: Flash chromatography (Hexane:EtOAc) to separate diastereomers.

Protocol B: GABA-A Receptor Electrophysiology (Two-Electrode Voltage Clamp)

Objective: To validate positive allosteric modulation.[1]

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
    , 
    
    
    
    , and
    
    
    subunits (1:1:1 ratio). Incubate for 2-3 days.
  • Setup: Place oocyte in a recording chamber perfused with ND96 buffer. Impale with two glass microelectrodes (0.5–2 MΩ) filled with 3M KCl.

  • Clamping: Clamp membrane potential at -60 mV.

  • Application:

    • Apply GABA (EC5-EC10 concentration) alone to establish baseline current (

      
      ).
      
    • Washout (5 min).

    • Co-apply GABA + Test Compound (e.g., 10 µM 5,7-dimethoxy flavan-3-ol).[1]

  • Calculation: Potentiation (%) =

    
    .
    
  • Self-Validation: Use Diazepam (1 µM) as a positive control; it must show >100% potentiation.

Protocol C: Nrf2 Nuclear Translocation Assay

Objective: To confirm activation of cytoprotective pathways.

  • Cell Culture: Seed HepG2 cells in 6-well plates.

  • Treatment: Treat cells with 5,7-dimethoxy flavan-3-ol (1–20 µM) for 6 hours.[1]

  • Fractionation: Harvest cells and use a nuclear extraction kit to separate cytosolic and nuclear fractions.

  • Western Blot:

    • Run lysates on SDS-PAGE.[1]

    • Probe with Anti-Nrf2 antibody.

    • Normalization: Use Anti-Lamin B1 for nuclear fraction and Anti-GAPDH for cytosolic fraction.

    • Result: A significant increase in Nuclear/Cytosolic Nrf2 ratio indicates activation.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential of these compounds: direct receptor modulation (GABA) and transcriptional regulation (Nrf2).

Signaling_Pathways cluster_0 Neurotransmission (Fast) cluster_1 Cytoprotection (Slow) Compound 5,7-Dimethoxy Flavan-3-ol GABA_R GABA-A Receptor Compound->GABA_R Allosteric Binding Keap1 Keap1-Nrf2 Complex Compound->Keap1 Cysteine Mod. Cl_Influx Cl- Influx GABA_R->Cl_Influx Inhibition Neuronal Inhibition Cl_Influx->Inhibition Nrf2_Free Nrf2 Release Keap1->Nrf2_Free Nucleus Nuclear Translocation Nrf2_Free->Nucleus ARE ARE Binding Nucleus->ARE Genes HO-1, NQO1 Expression ARE->Genes

Figure 2: Dual pharmacological action of 5,7-dimethoxy flavan-3-ols acting on membrane receptors and nuclear transcription factors.[1]

References

  • Mewett, K. N., et al. (2009). "Synthesis and biological evaluation of flavan-3-ol derivatives as positive modulators of GABAA receptors." Bioorganic & Medicinal Chemistry, 17(20), 7156-7173.

  • Lee, J., et al. (2018). "(-)-(2R,3R)-5,7-Dimethoxy-3',4'-methylenedioxy-flavan-3-ol from Cinnamomum species activates Nrf2/HO-1 pathway."[1] Journal of Natural Products, 81(12), 2690-2696.

  • Ververidis, F., et al. (2007). "Biotechnology of flavonoids and other phenylpropanoid-derived natural products."[1] Biotechnology Journal, 2(10), 1214-1234.

  • Johnston, G. A. R. (2015). "Flavonoid modulators of GABA-A receptors."[1][3][4] British Journal of Pharmacology, 172(13), 3233-3244.

  • Cui, L., et al. (2012). "Flavonoids from Dragon's Blood resin and their inhibitory effects on platelet aggregation." Fitoterapia, 83(7), 1221-1225.

Sources

Exploratory

The Enigmatic Formation of the Methylenedioxy Bridge: A Technical Guide to the Biosynthesis of Methylenedioxyflavans in Plants

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Methylenedioxyflavans, a specialized subclass of flavonoids, are characterized by the presence of a methylenedioxy bridge on the B-ring. T...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenedioxyflavans, a specialized subclass of flavonoids, are characterized by the presence of a methylenedioxy bridge on the B-ring. This structural feature often imparts significant biological activities, making them compelling targets for pharmaceutical and nutraceutical research. While the general flavonoid biosynthetic pathway is well-established, the precise enzymatic machinery responsible for the formation of the methylenedioxy bridge in flavan structures remains an area of active investigation. This technical guide synthesizes the current understanding of flavonoid biosynthesis and, by drawing parallels with analogous reactions in other plant secondary metabolite pathways, proposes a detailed biosynthetic route to methylenedioxyflavans. We delve into the catalytic mechanisms of candidate enzymes, particularly cytochrome P450s, and provide comprehensive, field-proven experimental protocols for the elucidation and validation of this pathway. This document is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of these intriguing natural products and harness their potential through metabolic engineering and synthetic biology.

The Foundational Framework: The General Flavonoid Biosynthetic Pathway

The biosynthesis of all flavonoids, including the putative precursors to methylenedioxyflavans, originates from the phenylpropanoid pathway.[1] This well-characterized metabolic route provides the basic C6-C3-C6 skeleton common to all flavonoids.[2] The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to yield 4-coumaroyl-CoA, a critical branch-point intermediate.[1][2]

The core flavonoid pathway begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , the first committed enzyme of flavonoid biosynthesis.[3] The resulting naringenin chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to produce (2S)-naringenin, a central flavanone intermediate.[3]

From naringenin, the pathway diverges to produce various flavonoid classes. For the purpose of methylenedioxyflavan biosynthesis, the key downstream modifications involve hydroxylation of the B-ring. Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring to produce dihydrokaempferol. Subsequently, flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) , both cytochrome P450 enzymes, are responsible for the hydroxylation patterns of the B-ring, leading to dihydroquercetin (3',4'-dihydroxylated) and dihydromyricetin (3',4',5'-trihydroxylated), respectively.[4][5] The formation of a flavan backbone from these dihydroflavonols is achieved through the action of dihydroflavonol 4-reductase (DFR) , which reduces the 4-keto group to produce a leucoanthocyanidin (flavan-3,4-diol). Further reduction by leucoanthocyanidin reductase (LAR) would yield a flavan-3-ol.

dot digraph "General Flavonoid Pathway to Flavan Precursor" { graph [rankdir="LR", splines=ortho, size="10,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Simplified overview of the general flavonoid pathway leading to an ortho-dihydroxyflavan precursor.

The Core Enigma: Proposing the Methylenedioxy Bridge Formation

The formation of a methylenedioxy bridge is a key decorative step that bestows unique properties upon the flavonoid scaffold. This reaction involves the conversion of an ortho-dihydroxyphenyl group (a catechol moiety) into a methylenedioxy group. While this specific reaction has not been fully elucidated for flavans, extensive research in the biosynthesis of other plant secondary metabolites, such as alkaloids and lignans, provides a strong predictive framework.[6]

The Prime Candidate: Cytochrome P450 Monooxygenases

The enzymatic formation of the methylenedioxy bridge is consistently attributed to cytochrome P450-dependent monooxygenases (CYPs) .[7] Specifically, members of the CYP719 and CYP81 families have been functionally characterized as methylenedioxy bridge-forming enzymes in the biosynthesis of benzylisoquinoline alkaloids and lignans, respectively.[8] These enzymes catalyze the oxidation of two adjacent hydroxyl groups on an aromatic ring, leading to the formation of the five-membered dioxole ring.

Based on this precedent, we propose that a specialized cytochrome P450 enzyme, likely belonging to a flavonoid-modifying clade, is responsible for the formation of the methylenedioxy bridge in flavans. The substrate for this enzyme would be a flavan with a 3',4'-dihydroxylated B-ring.

dot digraph "Proposed Methylenedioxy Bridge Formation" { graph [rankdir="LR", splines=ortho, size="10,3"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The proposed key enzymatic step in methylenedioyflavan biosynthesis.

The Catalytic Mechanism: A Stepwise Oxidation

The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the substrate. The formation of the methylenedioxy bridge is thought to proceed via a two-step mechanism within the single active site of the enzyme:

  • Hydroxylation: The first step is a classic P450-mediated hydroxylation of one of the phenolic hydroxyl groups of the catechol moiety.

  • Intramolecular Cyclization: The resulting intermediate then undergoes a rapid, enzyme-catalyzed intramolecular nucleophilic attack of the adjacent hydroxyl group, leading to the formation of the five-membered ring and the elimination of a water molecule.

This proposed mechanism is supported by studies on methylenedioxy bridge formation in other metabolite classes.[9]

Experimental Validation: A Technical Roadmap

The validation of the proposed biosynthetic pathway for methylenedioxyflavans requires a multi-faceted approach, combining transcriptomics, enzymology, and analytical chemistry. The following protocols provide a robust framework for researchers in this field.

Identification of Candidate Genes

The first crucial step is the identification of candidate genes encoding the putative methylenedioxy bridge-forming enzyme.

Protocol 1: Transcriptome Analysis and Gene Discovery

  • Plant Material Selection: Select a plant species known to produce methylenedioxyflavans (e.g., certain species from the Rutaceae or Piperaceae families).[10] Collect tissues at developmental stages where the accumulation of these compounds is highest.

  • RNA Sequencing: Perform deep RNA sequencing (RNA-Seq) on the selected tissues.

  • Differential Expression Analysis: Compare the transcriptomes of high- and low-producing tissues (or plants) to identify differentially expressed genes.

  • Candidate Gene Selection: Focus on cytochrome P450 genes that are highly expressed in the tissues accumulating methylenedioxyflavans. Prioritize candidates from families known to be involved in flavonoid metabolism (e.g., CYP75, CYP93) or those with homology to known methylenedioxy bridge-forming enzymes (e.g., CYP719, CYP81).[4][7]

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated through heterologous expression and in vitro assays.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assay

  • Gene Cloning and Expression: Clone the full-length cDNA of the candidate CYP450 genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression or pET-28a for E. coli expression). Heterologously express the proteins in a suitable host system. Yeast (Saccharomyces cerevisiae) is often preferred for plant P450s as it is a eukaryote and possesses the necessary membrane infrastructure and redox partners (cytochrome P450 reductases).[11]

  • Microsome Isolation: If using a yeast expression system, prepare microsomal fractions containing the expressed P450 enzyme.

  • Substrate Synthesis/Procurement: Obtain the putative substrate, a 3',4'-dihydroxyflavan. This may require chemical synthesis if not commercially available.[12]

  • Enzyme Assay: Perform in vitro enzyme assays by incubating the microsomal fraction (or purified enzyme) with the substrate in the presence of NADPH (as a source of reducing equivalents).

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the methylenedioxyflavan.[13]

Component Concentration Purpose
Microsomal Preparation50-200 µg proteinSource of the candidate enzyme
Substrate (3',4'-dihydroxyflavan)50-200 µMThe molecule to be converted
NADPH1 mMProvides reducing equivalents
Buffer (e.g., Potassium Phosphate)100 mM, pH 7.5Maintains optimal pH for the enzyme
Total Volume 100-200 µL
Incubation 30°C for 1-2 hoursAllows the enzymatic reaction to proceed

Table 1: Typical In Vitro Enzyme Assay Conditions for a Candidate P450.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, size="7,10"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: A workflow for the identification and functional characterization of enzymes in the methylenedioxyflavan biosynthetic pathway.

In Planta Validation

Confirmation of the enzyme's role in the plant can be achieved through gene silencing or overexpression studies.

Protocol 3: In Planta Functional Genomics

  • Genetic Modification: Generate transgenic plants or perform transient expression assays where the candidate gene is either silenced (e.g., using RNA interference - RNAi) or overexpressed.

  • Metabolite Profiling: Extract metabolites from the genetically modified plants and compare the levels of methylenedioxyflavans and their precursors to wild-type plants using quantitative analytical techniques like LC-MS.

  • Data Interpretation: A decrease in methylenedioxyflavan levels in silenced lines and an increase in overexpression lines would provide strong evidence for the gene's function in planta.

Concluding Remarks and Future Outlook

The biosynthesis of methylenedioxyflavans represents a fascinating yet underexplored area of plant specialized metabolism. The proposed pathway, centered on the catalytic prowess of a dedicated cytochrome P450 enzyme, provides a logical and experimentally testable framework for future research. The elucidation of this pathway will not only fill a significant gap in our understanding of flavonoid biochemistry but will also provide the molecular tools necessary for the metabolic engineering of high-value pharmaceutical and nutraceutical compounds.[14] By leveraging the protocols outlined in this guide, researchers are well-equipped to unravel the genetic and enzymatic basis of methylenedioxyflavan biosynthesis, paving the way for innovative applications in synthetic biology and drug development.

References

  • Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review. (2021). Molecules. [Link]

  • Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. (2025). Frontiers in Plant Science. [Link]

  • Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. (2025). Jinggangshan University. [Link]

  • Genome-wide identification and analysis of the cytochrome P450 family elucidate flavonoid biosynthesis in safflower. (2025). BMC Plant Biology. [Link]

  • Cytochrome P450s in flavonoid metabolism. (2025). ResearchGate. [Link]

  • Metabolic engineering of flavonoids in plants and microorganisms. (2011). Applied Microbiology and Biotechnology. [Link]

  • Restricting Promiscuity of Plant Flavonoid 3'-Hydroxylase and 4'-O-Methyltransferase Improves the Biosynthesis of (2S)-Hesperetin in E. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Metabolic engineering of flavonoids in plants and microorganisms. (2025). ResearchGate. [Link]

  • Substrate specificity in microbiological transformation of flavonoids. (N.D.). ProQuest. [Link]

  • Genome-wide identification, comparative analysis and functional roles in flavonoid biosynthesis of cytochrome P450 superfamily in pear (Pyrus spp.). (2023). BMC Genomics. [Link]

  • Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. (2026). Frontiers in Plant Science. [Link]

  • Restricting Promiscuity of Plant Flavonoid 3′-Hydroxylase and 4′-O-Methyltransferase Improves the Biosynthesis of (2S)-Hesperetin in E. coli. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • A brief overview on the methods for extraction and identification of flavonoids. (2023). E3S Web of Conferences. [Link]

  • Chromatographic methods for the identification of flavonoids. (2024). Auctores Publishing. [Link]

  • Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins. (2014). BMC Plant Biology. [Link]

  • Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis. (2021). International Journal of Molecular Sciences. [Link]

  • Studies on flavans. 1. Facile synthesis of (+/-)-7-hydroxy-3',4'-methylenedioxyflavan and (+/-). (2001). Journal of Natural Products. [Link]

  • Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. (2022). Journal of Studies in Science and Engineering. [Link]

  • Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development. (2006). SciSpace. [Link]

  • Toward understanding of the methoxylated flavonoid biosynthesis pathway in Dracocephalum kotschyi Boiss. (2021). Scientific Reports. [Link]

  • Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. (2020). Nature Communications. [Link]

  • Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. (2023). Journal of Nanobiotechnology. [Link]

  • Studies on Flavans(II) - Total Synthesis of 4′-Hydroxy-5,7,3′-trimethoxyflavan and 5,4. (2002). Chemical Journal of Chinese Universities. [Link]

  • Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. (2025). Journal of The American Society for Mass Spectrometry. [Link]

  • Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells. (2003). The Journal of Biological Chemistry. [Link]

  • The Flavonoid Biosynthesis Network in Plants. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'. (N.D.). ResearchGate. [Link]

  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. (2025). International Journal of Molecular Sciences. [Link]

  • Synthesis of 7,8-Methylenedioxy-4′-Methoxyisoflavone from Indigofera Linnaei and Two New Related Flavonoids. (2025). ResearchGate. [Link]

  • Identification, heterologous expression, and characterization of the tolypodiol biosynthetic gene cluster through an integrated approach. (N.D.). ChemRxiv. [Link]

  • Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. (N.D.). Biosciences Biotechnology Research Asia. [Link]

  • 7-Hydroxy-3',4'-methylenedioxyflavan. (N.D.). PubChem. [Link]

  • Biosynthetic regulatory network of flavonoid metabolites in stems and leaves of Salvia miltiorrhiza. (2022). Scientific Reports. [Link]

  • In Vitro Metabolism of 3,4-Methylenedioxymethamphetamine in Human Hepatocytes. (N.D.). Journal of Analytical Toxicology. [Link]

  • A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters. (N.D.). Natural Product Reports. [Link]

  • Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. (2025). ResearchGate. [Link]

  • Heterologous Expression and Biochemical Characterization of a New α-Amylase from Nocardiopsis aegyptia HDN19-252 of Antarctic Animal Origin. (N.D.). International Journal of Molecular Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It prioritizes experimental logic, mechanistic insight, and reproducible protocols over generic desc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It prioritizes experimental logic, mechanistic insight, and reproducible protocols over generic descriptions.[1][2]

Executive Summary

This protocol details the total synthesis of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan , a lipophilic analog of catechin characterized by a methylenedioxy (piperonyl) B-ring and a methylated A-ring.[2] This specific substitution pattern enhances metabolic stability and blood-brain barrier permeability compared to polyhydroxylated flavonoids.[2]

The synthesis strategy employs a convergent three-step pathway:

  • Aldol Condensation: Coupling of acetophenone and benzaldehyde precursors to form a chalcone.[2]

  • Oxidative Cyclization (AFO): One-pot ring closure and C3-hydroxylation to yield the dihydroflavonol.[2]

  • Stereoselective Reduction: Conversion of the C4-ketone to the methylene group (via reduction/elimination) or retention of the flavan-3-ol core.[2] Note: The target name implies a flavan-3-ol (catechin-type) structure.[2]

Retrosynthetic Analysis & Pathway Logic

The structural integrity of the target relies on the stability of the methylenedioxy bridge during the alkaline aldol step and the regioselectivity of the oxidative cyclization.[2]

Strategic Disconnections[1][2]
  • C2-C1' Bond: Established via Claisen-Schmidt condensation.[2]

  • Heterocycle Formation: The pyran ring is closed via intramolecular Michael addition/oxidation (Algar-Flynn-Oyamada).[2]

  • Stereocenters (C2, C3): Established during the final reduction; Sodium Borohydride (NaBH₄) typically favors the 2,3-trans (catechin) configuration.[2]

Retrosynthesis Target Target: 3-Hydroxy-5,7-dimethoxy- 3',4'-methylenedioxyflavan Dihydro Intermediate: Dihydroflavonol (3-Hydroxyflavanone) Dihydro->Target Stereoselective Reduction (NaBH4) Chalcone Intermediate: 2'-Hydroxy-4',6'-dimethoxy- 3,4-methylenedioxychalcone Chalcone->Dihydro AFO Cyclization (H2O2/NaOH) Precursors Precursors: 2-Hydroxy-4,6-dimethoxyacetophenone + Piperonal Precursors->Chalcone Claisen-Schmidt (KOH/EtOH)

Figure 1: Retrosynthetic pathway emphasizing the convergent assembly of the flavonoid skeleton.[2]

Experimental Protocols

Phase I: Synthesis of the Chalcone Scaffold

Objective: Construct the C6-C3-C6 carbon framework via Claisen-Schmidt condensation.[2] Reaction: 2-Hydroxy-4,6-dimethoxyacetophenone + Piperonal


 Chalcone[2]
Materials
  • Ketone: 2-Hydroxy-4,6-dimethoxyacetophenone (10 mmol, 1.96 g)[1][2]

  • Aldehyde: Piperonal (3,4-methylenedioxybenzaldehyde) (10 mmol, 1.50 g)[1][2]

  • Base: KOH (50% aq. solution, 10 mL)

  • Solvent: Ethanol (Absolute, 30 mL)

Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve the acetophenone and piperonal in ethanol.

  • Catalysis: Add the KOH solution dropwise at 0°C (ice bath) with vigorous stirring. The solution will darken (deep orange/red) indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (Hexane:EtOAc 3:1). The chalcone typically appears as a bright yellow/orange spot with a lower Rf than the aldehyde.[2]

  • Quench: Pour the reaction mixture into ice-water (200 mL) containing HCl (10 mL, 2M) to neutralize the phenoxide.

  • Isolation: The chalcone will precipitate as a yellow/orange solid.[2] Filter, wash with cold water, and recrystallize from ethanol.[1][2]

    • Yield Expectation: 75–85%[1][2]

    • Validation: 1H NMR should show trans-olefinic protons (

      
       Hz) at 
      
      
      
      7.4–7.8 ppm.[2]
Phase II: Oxidative Cyclization (Algar-Flynn-Oyamada)

Objective: Cyclize the chalcone to the 3-hydroxyflavanone (dihydroflavonol).[2] Mechanism: Epoxidation of the


-unsaturated ketone followed by intramolecular ring opening.[2]
Materials
  • Substrate: Chalcone from Phase I (5 mmol)

  • Oxidant: Hydrogen Peroxide (30%, 2 mL)[1][2]

  • Base: NaOH (16% aq., 5 mL)

  • Solvent: Methanol (20 mL)

Protocol
  • Suspension: Suspend the chalcone in Methanol at 0°C.

  • Initiation: Add NaOH solution. The mixture may turn deep red.[2]

  • Oxidation: Add H₂O₂ dropwise.[2] Critical: Keep temperature

    
    C. Higher temperatures favor the formation of the flavonol (unsaturated C2-C3), which is not the target.[2]
    
  • Duration: Stir at 0°C for 2 hours, then place in a refrigerator (4°C) overnight.

  • Work-up: Pour into ice-water and acidify with dilute HCl. The dihydroflavonol precipitates as a pale solid.[2]

  • Purification: Recrystallize from MeOH/CHCl₃.

    • Key Checkpoint: The disappearance of the olefinic doublets in NMR and appearance of H-2/H-3 doublets (

      
       ~5.0 and 4.5 ppm, 
      
      
      
      Hz for trans).[2]
Phase III: Stereoselective Reduction to Flavan-3-ol

Objective: Reduce the C4 carbonyl to a methylene group (if target is strictly a flavan) or reduce the C4 ketone to the hydroxyl (if target is a leucoanthocyanidin).[2] Correction based on Topic: The specific name "3-Hydroxy...flavan" usually refers to the Flavan-3-ol (Catechin class), where C4 is a methylene (


).[2] However, direct reduction of dihydroflavonols to flavan-3-ols is complex.[2] The standard protocol below describes the reduction of the ketone to the alcohol (Flavan-3,4-diol) followed by hydrogenolysis, or the direct reduction if the C4-oxygen is lost.[2]
Standard Protocol for Flavan-3-ol (Catechin analog): Reduction of the Dihydroflavonol using NaBH4 usually yields the Flavan-3,4-diol, which requires a second step to remove the C4-OH.[2] However, many "synthesis of catechin" papers use a two-step reduction/hydrogenolysis.[2]
Simplified Protocol (NaBH4):  This yields the Flavan-3,4-diol .[2] To get the Flavan-3-ol , one typically employs catalytic hydrogenation or a Lewis-acid mediated reduction.[2] Below is the protocol to the Flavan-3,4-diol, which is often the bioactive endpoint or immediate precursor.[1][2]

Refined Protocol for Flavan-3-ol (Removal of C4=O):

  • Reduction: Dihydroflavonol + NaBH4

    
     Flavan-3,4-diol.[2]
    
  • Hydrogenolysis: Flavan-3,4-diol + H2 (Pd/C)

    
     Flavan-3-ol.[2]
    
Protocol (Step A: Carbonyl Reduction)
  • Dissolution: Dissolve Dihydroflavonol (2 mmol) in THF/MeOH (1:1, 20 mL).

  • Reduction: Add NaBH₄ (10 mmol) in small portions at 0°C.

  • Stir: Allow to warm to RT and stir for 4 hours.

  • Quench: Add Acetone (1 mL) to quench excess hydride, then remove solvent.

  • Work-up: Extract with EtOAc, wash with brine.

Protocol (Step B: Hydrogenolysis to Target)
  • Catalyst: Dissolve the crude diol in EtOH. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Note: This selectively removes the benzylic C4-OH while preserving the C3-OH.[2]

  • Filtration: Filter through Celite.

  • Final Purification: Column chromatography (SiO₂, Hexane:EtOAc gradient).

Analytical Validation (QC)

ParameterExpected Data (Structure Confirmation)
1H NMR (A-Ring) Two singlets at

~3.80 ppm (OMe); Two meta-coupled doublets

~6.1 ppm (H-6, H-8).[2]
1H NMR (B-Ring) Singlet at

~5.9-6.0 ppm (OCH₂O, methylenedioxy); Multiplet

6.8-7.0 ppm (aromatic protons).[2]
1H NMR (C-Ring) H-2: Doublet at

~4.6 ppm.[2][3] H-3: Multiplet at

~4.0 ppm. H-4: Multiplet at

~2.5-2.9 ppm (distinctive methylene protons).[2]
Mass Spectrometry Molecular Ion

m/z.[4]
Stereochemistry Coupling constant

determines cis (epi-series, < 2 Hz) vs trans (cat-series, > 8 Hz).[1][2]

Workflow Visualization

Workflow Step1 Step 1: Claisen-Schmidt (Base Catalyzed) Step2 Step 2: AFO Cyclization (H2O2 / NaOH) Step1->Step2 Chalcone Intermediate Step3 Step 3: Reduction (NaBH4 then Pd/C) Step2->Step3 Dihydroflavonol Intermediate Product Final Product Flavan-3-ol Step3->Product C4-Deoxygenation

Figure 2: Sequential reaction workflow.

References

  • Algar, J., & Flynn, J. P. (1934).[1][2][5] A new method for the synthesis of flavonols. Proceedings of the Royal Irish Academy. Section B: Biological, Geological, and Chemical Science.[1][2]

  • Oyamada, T. (1935).[2] A New General Method for the Synthesis of the Derivatives of Flavonol. Bulletin of the Chemical Society of Japan.[2][5][6] [5]

  • BenchChem. (2025).[2][7] Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide. (Provides analogous protocols for methoxy-substituted flavones).

  • PubChem. 3-hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan (Compound Summary). National Library of Medicine.[2]

  • Pelter, A., et al. (1978).[1][2] The reduction of dihydroflavonols to flavan-3-ols. Journal of the Chemical Society, Perkin Transactions 1. (Standard reference for Phase III reduction).

Sources

Application

Application Note: Solvent Extraction Strategies for Lipophilic Methylenedioxy-Flavonoids

Part 1: Strategic Overview & Physicochemical Profiling[1] The Analyte Paradox The target molecule, 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan , presents a distinct extraction challenge compared to "standard" flav...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Physicochemical Profiling[1]

The Analyte Paradox

The target molecule, 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan , presents a distinct extraction challenge compared to "standard" flavonoids like Quercetin or Rutin.[1]

  • Lipophilicity: The presence of two methoxy groups (

    
    ) and a methylenedioxy bridge (
    
    
    
    ) significantly reduces polarity.[1] Unlike glycosides that reside in the aqueous cellular vacuole, this aglycone likely associates with the waxy cuticle or oil glands of the plant matrix.
  • Structural Fragility: The 3',4'-methylenedioxy (piperonyl) ring is acid-sensitive.[1] Standard hydrolytic protocols (e.g., 2M HCl at 80°C) used to cleave glycosides may cause ring-opening or degradation of this specific moiety.[1]

  • Saturation: As a flavan (saturated C2-C3 bond), it lacks the conjugation of flavones, affecting its UV absorption maxima and making it less stable to oxidative stress than its unsaturated counterparts.

Solvent Selection Logic

Traditional water-alcohol mixtures (e.g., 50% MeOH) are too polar and will co-extract excessive polysaccharides and glycosides.[1] The protocol below prioritizes intermediate-polarity aprotic solvents and supercritical fluids .

Solvent SystemRoleSuitability
Ethyl Acetate (EtOAc) Primary ExtractionHigh. Excellent solubility for methoxylated aglycones; leaves sugars behind.[1]
Ethanol (95-100%) General ExtractionModerate-High. Good yield but lower selectivity (pulls chlorophyll/waxes).[1]
Hexane/Petroleum Ether DefattingCaution. Highly methoxylated flavonoids (PMFs) can leach into hexane.[1] Do not use for solid-phase defatting.
Supercritical CO₂ Selective IsolationExcellent. Tunable density targets the lipophilic profile perfectly.[1]

Part 2: Experimental Protocols

Protocol A: Ultrasound-Assisted Extraction (UAE)

Best for: High-throughput screening and quantitative analysis.[1]

Mechanism: Acoustic cavitation disrupts cell walls, allowing solvent penetration without the thermal degradation associated with Soxhlet extraction.

  • Preparation:

    • Lyophilize plant material to remove water (water acts as a barrier to non-polar solvents).[1]

    • Cryo-mill to a fine powder (< 500 µm) to maximize surface area.[1]

  • Solvent System:

    • Ethyl Acetate : Ethanol (80:20 v/v) .[1]

    • Rationale: EtOAc targets the lipophilic flavan; Ethanol ensures wetting of any residual hydrophilic matrix.

  • Extraction:

    • Ratio: 1:20 (1g sample : 20mL solvent).[1]

    • Condition: 40 kHz frequency, 30°C, 30 minutes.

    • Note: Keep temperature < 40°C to protect the methylenedioxy bridge.

  • Filtration:

    • Centrifuge at 4,000 rpm for 10 min. Collect supernatant.

    • Re-extract pellet once; combine supernatants.

Protocol B: Supercritical Fluid Extraction (SFE)

Best for: Large-scale isolation, Green Chemistry compliance, and high purity.[1]

Mechanism:


 in a supercritical state behaves like a non-polar solvent.[1] By adding a modifier (ethanol), we tune the polarity to exactly match the 3-OH group of the target.
  • System Setup: SFE Unit (e.g., Waters SFE Bio-Botanical).

  • Parameters:

    • Pressure: 300 bar (High pressure favors higher density/solubility for high MW aglycones).[1]

    • Temperature: 50°C.

    • Co-solvent (Modifier): 10% Ethanol (flow rate ratio).[1]

    • Why 10%? Pure

      
       dissolves the methylenedioxy/methoxy parts but might struggle with the 3-Hydroxy group.[1] 10% EtOH bridges this gap.
      
  • Collection:

    • The target precipitates in the separator as pressure drops. Waxes may co-extract; see Purification below.

Part 3: Purification & Enrichment (Liquid-Liquid Partition)[1]

Since the target is lipophilic, we use a "Reverse Partition" strategy. Instead of extracting the target from water, we wash the target with water.

Workflow:

  • Crude Extract: Evaporate Protocol A solvent to dryness.

  • Suspension: Resuspend residue in 90% Methanol (aq).

  • Wash 1 (Lipid Removal):

    • Add Hexane (1:1 ratio).[1] Shake gently.

    • Critical Check: Analyze Hexane layer by TLC/HPLC. If the target (PMF) is present, STOP. If absent, discard Hexane (removes chlorophyll/fats).

  • Partition:

    • Evaporate the Methanol fraction to remove organic solvent.

    • Resuspend remaining aqueous residue in water.

    • Extract 3x with Dichloromethane (DCM) or Chloroform .[1]

    • Result: The Target Flavan moves into the DCM layer. Glycosides and tannins remain in the water.

Part 4: Visualization & Logic Flow[1]

Extraction Decision Tree

The following diagram illustrates the decision logic based on the specific chemistry of the methylenedioxy-flavan.

ExtractionLogic Plant Plant Matrix (Dried/Ground) SolventChoice Solvent Selection Target: Lipophilic Aglycone Plant->SolventChoice PathA Path A: UAE (Screening/Lab Scale) SolventChoice->PathA PathB Path B: SFE-CO2 (Green/Prep Scale) SolventChoice->PathB EtOAc Solvent: EtOAc:EtOH (8:2) Avoids Glycosides PathA->EtOAc CO2 Supercritical CO2 + 10% EtOH Modifier PathB->CO2 CrudeA Crude Extract A EtOAc->CrudeA LLE Liquid-Liquid Partition (The Critical Step) CrudeA->LLE CrudeB Enriched Extract B CO2->CrudeB CrudeB->LLE Hexane Hexane Wash (Remove Fats) LLE->Hexane Step 1 DCM DCM Extraction (Target Capture) Hexane->DCM Residue to Step 2 Water Aqueous Phase (Discard Glycosides) DCM->Water Partition Final Pure 3-OH-5,7-dimethoxy- 3',4'-MD-flavan DCM->Final Evaporate

Caption: Workflow isolating the lipophilic flavan while rejecting polar glycosides and non-polar waxes.

Part 5: Quality Control & Validation

HPLC-DAD/MS Conditions To validate the extraction, use the following chromatographic parameters tailored for methoxylated flavonoids.

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 100 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 20% B (Isocratic - elutes polar glycosides early).[1]

    • 5-20 min: 20%

      
       80% B (Linear gradient - target elutes here).[1]
      
    • 20-25 min: 100% B (Wash).[1]

  • Detection:

    • UV: 280 nm (Flavan backbone characteristic) and 320 nm.[1]

    • MS: ESI Positive Mode. Look for

      
       peak at 331.1 m/z  (Calculated MW: 330.33  g/mol ).[1]
      

Part 6: References

  • Wang, R. L., Li, S., & Ho, C. T. (2018).[2] Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives, 2, 82–90.[2]

  • Lai, C. S., et al. (2015).[3] Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms.[3][4] Journal of Functional Foods, 18, 281-291. (Cited for lipophilic extraction properties of PMFs).[1]

  • PubChem. (n.d.).[1] 3-hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan (CID 71307295).[1][5] National Center for Biotechnology Information. [1]

  • Chemat, F., et al. (2012).[6] Ultrasound-assisted extraction of food and natural products.[1][6][7] Mechanisms, techniques, combinations, protocols and applications.[4][6][7][8][9][10] Ultrasonics Sonochemistry, 19(2), 324-343.[1]

  • Galanakis, C. M., et al. (2013).[9] Conventional and Emerging Extraction Processes of Flavonoids.[6][7][8][9] MDPI. (General reference for SFE parameters).

Sources

Method

Crystallization methods for 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

Application Note: Strategic Crystallization Protocols for 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan Introduction & Chemical Context 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan represents a unique challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Crystallization Protocols for 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

Introduction & Chemical Context

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan represents a unique challenge in solid-state chemistry. Structurally, it sits at the intersection of lipophilic polymethoxylated flavonoids (PMFs) and polar flavan-3-ols.

  • The A-Ring (5,7-dimethoxy): The methylation of the 5- and 7-positions eliminates the acidic phenolic protons typical of flavonoids, significantly reducing water solubility and increasing solubility in chlorinated solvents.

  • The B-Ring (3',4'-methylenedioxy): This bridge locks the catechol moiety into a planar, rigid conformation, enhancing crystal packing potential but reducing polarity compared to a di-hydroxy B-ring.

  • The C-Ring (3-Hydroxy): This is the critical "molecular handle." It acts as the primary hydrogen bond donor/acceptor, dictating the supramolecular assembly.

The Challenge: This molecule is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing because the lipophilic A/B rings prefer amorphous aggregation while the 3-OH seeks specific polar interactions.

Scope: This guide provides three targeted protocols to overcome these competing forces, ensuring high-purity isolation for SAR studies, biological assays, and X-ray diffraction.

Pre-Crystallization Characterization

Before attempting crystallization, the solubility profile must be mapped to identify the "Good Solvent" (high solubility) and "Anti-Solvent" (low solubility).

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ BoilingApplication Note
Chlorinated Dichloromethane (DCM)HighVery HighGood Solvent. Excellent for initial dissolution but evaporates too fast for controlled growth.
Ketones AcetoneModerate-HighHighPrimary Solvent. Ideal balance of polarity; allows water to be used as anti-solvent.
Alcohols Methanol (MeOH)ModerateHighCo-Solvent. Essential to engage the 3-OH group and prevent amorphous precipitation.
Alkanes Hexane / HeptaneInsolubleInsolubleAnti-Solvent. Induces precipitation by reducing the dielectric constant of the medium.
Aqueous WaterInsolubleInsolubleAnti-Solvent. Aggressive anti-solvent; use with caution to avoid oiling out.

Experimental Protocols

Protocol A: Solvent-Antisolvent Precipitation (Rapid Purification)

Best for: Removing polar impurities and obtaining high-purity powder for bioassays.

Principle: This method utilizes the "Acetone-Water" system.[1] The acetone dissolves the lipophilic flavonoid, while the gradual addition of water increases the surface tension, forcing the hydrophobic A/B rings to aggregate into a lattice.

Step-by-Step Workflow:

  • Dissolution: Weigh 100 mg of crude material into a 20 mL scintillation vial. Add Acetone dropwise with mild heating (40°C) until fully dissolved (approx. 2-3 mL).

    • Critical Step: If the solution is colored but cloudy, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.

  • Equilibration: Allow the solution to cool to room temperature (25°C).

  • Anti-Solvent Addition: While stirring magnetically at 200 RPM, add Deionized Water dropwise.

    • Observation: Cloudiness will appear and redissolve. Continue adding until a faint, persistent turbidity is observed (the "Cloud Point").

  • Nucleation: Stop stirring. Add 2-3 drops of excess water. Cover the vial with parafilm (poke 1 hole) and place it in the refrigerator (4°C) for 12-24 hours.

  • Harvesting: Filter the resulting white/off-white precipitate using a Buchner funnel. Wash with 1 mL of cold 10% Acetone/Water.

Protocol B: Vapor Diffusion (Single Crystal Growth)

Best for: X-Ray Diffraction (XRD) analysis and absolute structure determination.

Principle: Slow diffusion of a non-polar anti-solvent into a polar solution allows the system to traverse the metastable zone slowly, favoring the growth of fewer, larger crystals over rapid nucleation.

Step-by-Step Workflow:

  • Inner Vial Setup: Dissolve 20 mg of pure compound in 0.5 mL of DCM:Methanol (8:2) in a small 4 mL vial. The Methanol is crucial to H-bond with the 3-OH group.

  • Outer Vial Setup: Place the small vial (uncapped) inside a larger 20 mL vial.

  • Anti-Solvent Fill: Carefully pipette Pentane or Hexane into the larger vial (around the outside of the small vial) until the liquid level matches the inner vial.

    • Caution: Do not let any hexane splash into the inner vial yet.

  • Sealing: Cap the large outer vial tightly.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C). Over 3-7 days, hexane vapors will diffuse into the DCM solution, slowly lowering solubility.

  • Harvest: Clear, block-like crystals should form on the walls. Harvest while submerged to prevent desolvation.

Visualization of Crystallization Logic

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

CrystallizationWorkflow Start Crude 3-OH-Flavan Mixture SolubilityTest Solubility Screening (Target: 3-OH vs 5,7-OMe balance) Start->SolubilityTest Decision Impurity Profile? SolubilityTest->Decision RouteA High Polar Impurities (Salts, unreacted phenols) Decision->RouteA Polar Contaminants RouteB High Lipophilic Impurities (O-methylated byproducts) Decision->RouteB Non-polar Contaminants MethodA Protocol A: Anti-Solvent (Acetone/Water) RouteA->MethodA MethodB Protocol B: Vapor Diffusion (DCM/Hexane) RouteB->MethodB Oiling Risk: Oiling Out (LLPS) MethodA->Oiling If water added too fast Validation Validation: XRD, DSC, HPLC MethodA->Validation MethodB->Validation Oiling->MethodB Redissolve & Switch Method

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on impurity profile and solubility behavior.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for methoxylated flavans is the formation of a sticky oil droplets instead of crystals. This occurs when the compound separates as a liquid phase before it can nucleate.

Diagnostic Table:

SymptomCauseCorrective Action
Oily droplets on bottom Supersaturation is too high; Anti-solvent added too fast.Re-heat to dissolve oil. Add 5% more "Good Solvent" (Acetone). Cool much slower (1°C/min).
Amorphous powder Precipitation was instantaneous (Crash cooling).Use Protocol B (Vapor Diffusion) or add a "Seeding" step using a tiny crystal from a previous batch.
Gel formation Hydrogen bonding network is trapping solvent (Solvate formation).Switch solvent system. Avoid pure alcohols; use Ethyl Acetate/Heptane .

Analytical Validation

To ensure the protocol has yielded the correct polymorph and purity:

  • HPLC Analysis: Dissolve crystals in MeOH. Purity should exceed 98.5% (Area %).

  • Differential Scanning Calorimetry (DSC): Look for a sharp endothermic melting peak. Broad peaks indicate amorphous content or solvates.

    • Expected Range: Methoxylated flavans typically melt between 140°C – 190°C depending on the specific polymorph [1].

  • 1H-NMR: Verify the integrity of the methylenedioxy protons (singlet ~6.0 ppm) and methoxy groups (~3.8 ppm) to ensure no acid-catalyzed hydrolysis occurred during processing [2].

References

  • Kavuru, P. (2011). Crystal Engineering of Flavonoids. University of South Florida Scholar Commons. Available at: [Link]

  • Chadwick, K., et al. (2012). Crystallization of Flavonoids: Influence of Solvent and Supersaturation. Industrial & Engineering Chemistry Research.
  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to In Vivo Dosage Determination for 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive framework for the systematic determination of appropriate in vivo dosages for the novel flavonoid, 3...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the systematic determination of appropriate in vivo dosages for the novel flavonoid, 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan, in animal models. The protocols herein are designed to establish a safe and therapeutically relevant dose range, a critical step in the preclinical evaluation of any new chemical entity. By integrating established regulatory guidelines with practical, field-proven insights, this guide will navigate the user through the essential phases of dose-range finding, acute toxicity assessment, and the establishment of a preliminary safety profile.

I. Introduction: The Scientific Imperative for Rigorous Dosage Determination

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan is a member of the flavonoid class of polyphenolic compounds.[1] Flavonoids are widely recognized for their potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] However, to translate these potential benefits from the bench to a clinical setting, a thorough understanding of the compound's in vivo behavior is paramount. The primary objective of these initial animal studies is to identify a dosage that is both pharmacologically active and devoid of unacceptable toxicity.[3][4]

The journey from a promising molecule to a potential therapeutic agent is paved with meticulous preclinical research.[5] A critical and foundational component of this process is the determination of a safe and effective dose range in relevant animal models.[3][6] This initial dosage-finding phase is not merely about identifying the lethal dose; rather, it is a systematic investigation into the compound's therapeutic window. The data generated will inform all subsequent in vivo efficacy studies and are a prerequisite for any potential progression to human clinical trials.[3][6]

This guide will delineate a logical, stepwise approach to dosage determination, commencing with broad dose-range finding studies and culminating in the identification of the No-Observed-Adverse-Effect-Level (NOAEL).

II. Foundational Principles: Navigating the Path to an Optimal Dose

Before embarking on in vivo studies, a comprehensive literature review of structurally similar flavonoids is advisable. This can provide initial clues regarding potential bioavailability, metabolism, and general toxicity, which can inform the starting dose selection. Flavonoids, as a class, are known for their extensive first-pass metabolism, which can limit oral bioavailability.[7] This should be a key consideration when determining the route of administration and initial dose levels.

Allometric Scaling: A Bridge Between Species

Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species and from animals to humans.[8][9][10][11][12] This approach is based on the principle that many physiological and metabolic processes scale in a predictable manner with body size.[8][9] The most common method utilizes the body surface area (BSA) for dose calculation, as it is often more proportional to metabolic rate than body weight alone.[8]

The following table provides the conversion factors (Km) for calculating the Human Equivalent Dose (HED) from animal doses. The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species.[10]

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.520
Human601.6237

To calculate the HED from an animal dose: HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

Conversely, to calculate the animal equivalent dose (AED) from a human dose: AED (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)

This tool is invaluable for estimating a starting dose in a first-in-human study based on animal data, or for translating doses between different animal models.[9][11]

III. Experimental Design: A Phased Approach to Dosage Determination

The determination of an appropriate dosage for 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan should follow a phased, iterative process. The following workflow provides a robust framework for this investigation.

DosageDeterminationWorkflow cluster_0 Phase 1: Acute Toxicity Assessment cluster_1 Phase 2: Dose-Response and Safety Margin cluster_2 Data Analysis & Interpretation A Dose Range Finding (DRF) Study (e.g., OECD 423) B Single High-Dose Study (Limit Test) A->B If no mortality at high dose C Definitive Acute Toxicity Study (e.g., OECD 420 or 425) A->C If mortality or toxicity observed D Repeated-Dose Toxicity Study (Sub-acute, e.g., 28-day) B->D Inform dose selection C->D Inform dose selection E Establishment of NOAEL (No-Observed-Adverse-Effect-Level) D->E G Clinical Observations H Body Weight Changes I Clinical Pathology (Hematology, Biochemistry) J Gross Necropsy & Histopathology F Selection of Doses for Efficacy Studies E->F

Caption: Phased approach to in vivo dosage determination.

IV. Detailed Protocols

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD 423)

This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.[13]

Objective: To determine the acute oral toxicity of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan and to identify the appropriate starting dose for further studies.

Materials:

  • 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

  • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)

  • Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar), 8-12 weeks old.

  • Standard laboratory animal diet and water ad libitum.

  • Oral gavage needles.

  • Appropriate animal housing.

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 1 mL/100g of body weight.[14]

  • Fasting: Fast animals overnight prior to dosing (food, but not water).

  • Dosing:

    • Administer the test substance orally to a group of 3 female rats at one of the defined dose levels (e.g., 2000 mg/kg, 300 mg/kg, 50 mg/kg, or 5 mg/kg).[15]

    • The starting dose is selected based on any available information. In the absence of data, a starting dose of 300 mg/kg is often chosen.[15]

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[15]

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[15]

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure: The outcome of the first step determines the subsequent steps:

    • If mortality occurs in 2 or 3 animals, the test is terminated and the substance is classified.

    • If mortality occurs in 1 animal, the test is repeated at the same dose level with 3 additional animals.

    • If no mortality occurs, the next higher dose level is tested in a new group of 3 animals.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Protocol 2: Repeated-Dose 28-Day Oral Toxicity Study (Adapted from OECD 407)

Objective: To evaluate the potential adverse effects of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan following repeated oral administration for 28 days and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Materials:

  • Sufficient quantity of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan.

  • Vehicle.

  • Healthy young adult rats of both sexes.

  • Standard laboratory animal diet and water ad libitum.

  • Oral gavage needles.

  • Equipment for clinical pathology analysis (hematology, clinical biochemistry).

  • Materials for necropsy and histopathology.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least 5 days. Randomly assign animals to at least 3 dose groups and one control group (vehicle only). Each group should consist of an equal number of male and female animals (e.g., 5-10 per sex per group).

  • Dose Selection: Dose levels should be selected based on the results of the acute toxicity studies. The highest dose should be chosen to induce some toxic effects but not mortality. The lowest dose should not produce any signs of toxicity. An intermediate dose should also be included.

  • Dosing: Administer the test compound or vehicle orally by gavage once daily, 7 days a week, for 28 days.

  • Clinical Observations: Conduct detailed clinical observations at least once daily.

  • Body Weight and Food Consumption: Record body weight at least once a week. Measure food consumption weekly.

  • Ophthalmological Examination: Perform an ophthalmological examination on all animals prior to the start of the study and on the control and high-dose groups at termination.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology: At the end of the 28-day period, all animals are humanely euthanized. Conduct a full gross necropsy on all animals. Preserve selected organs and tissues for histopathological examination.

V. Data Interpretation and Establishing the NOAEL

The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects between the exposed population and its appropriate control. The establishment of the NOAEL is a critical endpoint of the repeated-dose toxicity study and is essential for the risk assessment of the compound.[5]

Caption: Decision-making process for establishing the NOAEL.

VI. Conclusion

The protocols and principles outlined in this guide provide a robust framework for the systematic determination of an appropriate in vivo dosage for 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan. Adherence to these guidelines will ensure the generation of high-quality, reproducible data that is essential for the continued preclinical development of this novel flavonoid. It is imperative to remember that these are guiding principles, and the specific experimental design may need to be adapted based on the emerging data and the specific therapeutic indication being pursued.

VII. References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. Available from:

  • Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. (2024). Available from:

  • OECD Acute Oral Toxicity Guidelines. Scribd. Available from:

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Available from:

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. National Toxicology Program (NTP). (2001). Available from:

  • dose conversion between animals and human. TargetMol. Available from:

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Available from:

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. Available from:

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PubMed. Available from:

  • Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies. Frontiers. (2022). Available from:

  • Efficacy of Flavonoids on Animal Models of Polycystic Ovary Syndrome: A Systematic Review and Meta-Analysis. PMC. Available from:

  • Preclinical Toxicology Considerations for Successful IND Application. Noble Life Sciences. (2022). Available from:

  • Flavonoids and animal health and performance. Google Patents. Available from:

  • A literature review of flavonoids and lifespan in model organisms. Proceedings of the Nutrition Society. (2016). Cambridge University Press & Assessment. Available from:

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available from:

  • Preclinical GLP Toxicology Studies. Charles River Laboratories. Available from:

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025). Available from:

  • Application Notes and Protocols: Pharmacokinetic Studies of Flavone Glucuronides in Animal Models. Benchchem. Available from:

  • Investigating the Molecular Structure of 3'-Hydroxy- 5,7-Dimethoxy-4-O-2'-Cycloflavan Molecule for the Risk of. (2024). Available from:

  • Preclinical GLP Toxicology. Lovelace Biomedical. Available from:

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 4'- METHOXY- 5,7-DIMETHOXYFLAVANONE & 2,4-(4-BUTYLPHENYL). (2023). Available from:

  • A Technical Guide to the Physicochemical Properties of Homoisoflavanones: Focus on 5,7-dihydroxy-3-(3',4' - Benchchem. Available from:

  • [In vivo study of the antilipoperoxidant effect of 3',5,7-trihydroxy-4'-methoxy flavone 7 rutinoside]. PubMed. Available from:

  • 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan. ChemNorm. Available from:

  • (PDF) 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone. ResearchGate. (2018). Available from:

  • 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway. PubMed. (2010). Available from:

  • In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8. SciELO. Available from:

  • (PDF) In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. ResearchGate. Available from:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Issues of Methylenedioxyflavans in Aqueous Media

Prepared by: Your Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with methylenedioxyflavans in their experiments. Due to their hydrophobic nature, these compounds are notoriously difficult to dissolve in aqueous media, which can lead to inconsistent results and hinder research progress.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, grounded in established scientific principles and field-proven techniques.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q1: I added my methylenedioxyflavan powder directly to my phosphate-buffered saline (PBS), and it won't dissolve. What's wrong?

A1: This is the most common issue. Methylenedioxyflavans, like most flavonoids, possess a rigid, planar ring structure that is highly hydrophobic, leading to very low water solubility.[2][3] Direct addition to an aqueous buffer will almost always result in the compound remaining as a solid suspension.

The Causality: The strong intermolecular forces within the crystalline structure of the flavan powder are not overcome by the weak interactions with water molecules. Water, a highly polar solvent, preferentially forms hydrogen bonds with itself rather than solvating the large, non-polar flavan molecule.

Initial Recommendation: Always start by preparing a concentrated stock solution in a water-miscible organic co-solvent. The most common choice is Dimethyl Sulfoxide (DMSO).[3][4]

Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I diluted it into my aqueous cell culture medium. Why?

A2: This is a classic problem of supersaturation and exceeding the solubility limit in the final aqueous medium. While the compound is highly soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases. When you add the DMSO stock to your aqueous buffer, you are creating a mixed-solvent system. If the final concentration of the flavan exceeds its solubility limit in that specific water/DMSO ratio, it will precipitate.

Troubleshooting Steps:

  • Reduce Final Co-solvent Concentration: Most cell-based assays are sensitive to organic solvents. Aim for a final DMSO concentration of ≤0.5%, and never exceed 1% unless you have validated that it does not affect your experimental model.

  • Perform a Serial Dilution: Instead of a single large dilution, add your DMSO stock to a small volume of buffer first, vortexing well, and then perform subsequent serial dilutions. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Gentle Warming: Gently warming the aqueous medium (e.g., to 37°C) can sometimes increase the solubility limit, but be cautious, as heat can also degrade certain compounds.[2][3]

Workflow: Choosing a Solubilization Strategy

This diagram outlines a logical decision-making process for addressing solubility issues with your methylenedioxyflavan.

G A Start: Need to dissolve methylenedioxyflavan in aqueous medium B Prepare a concentrated stock solution in 100% DMSO or Ethanol. A->B C Dilute stock into final aqueous medium. Does it precipitate? B->C D Success! Proceed with experiment. (Ensure final solvent % is tolerated) C->D No F Troubleshoot Co-Solvent Method: - Lower final concentration - Try other co-solvents (PEG, Tween 80) - Adjust pH C->F Yes E Is the final concentration sufficient for your assay? D->E E->F No I Success! High concentration achieved. E->I Yes G Is concentration still too low? F->G G->E No, fixed it! H Proceed to Advanced Strategies: - Cyclodextrin Complexation - Nanoformulations - Lipid-Based Systems G->H Yes H->I

Caption: Decision tree for selecting an appropriate solubilization method.

Part 2: Advanced Solubilization Strategies

When co-solvents alone are insufficient to achieve the desired concentration, more advanced formulation strategies are required.

Q3: I need a much higher concentration of my compound in an almost completely aqueous solution. What are my options?

A3: For this scenario, you must move beyond simple co-solvents and utilize formulation technologies that fundamentally alter the compound's interaction with water. The two most effective and widely cited methods are cyclodextrin complexation and nanoformulation.[1][5]

Strategy 1: Cyclodextrin Inclusion Complexes

The Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone.[6] Their interior cavity is hydrophobic, while the exterior is hydrophilic. The hydrophobic methylenedioxyflavan molecule can be encapsulated within this cavity, forming a "host-guest" inclusion complex.[7] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the flavan.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.

G cluster_0 Before Complexation cluster_1 After Complexation Flavan Hydrophobic Methylenedioxyflavan Water1 Water Water2 Water Cyclodextrin Cyclodextrin (Hydrophilic Exterior) Flavan->Cyclodextrin Encapsulation Water3 Water Cyclodextrin->Water3 Soluble Water4 Water Cyclodextrin->Water4 Soluble Flavan_in_CD Flavan (Hydrophobic Core)

Caption: Encapsulation of a hydrophobic flavan within a cyclodextrin host.

Experimental Protocol: Phase-Solubility Study with HP-β-CD

This experiment determines the optimal ratio of flavan to cyclodextrin.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 40, 80 mM).

  • Incubation: Add an excess amount of the methylenedioxyflavan powder to each solution. Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[9]

  • Sampling & Analysis: Centrifuge or filter the suspensions to remove the undissolved solid.

  • Quantification: Measure the concentration of the dissolved flavan in the clear supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10]

  • Data Analysis: Plot the concentration of the dissolved flavan against the concentration of HP-β-CD. A linear plot suggests a 1:1 complex, and the slope can be used to calculate the stability constant.[7]

Strategy 2: Nanoformulations (Nanosuspensions)

The Mechanism: Nanonization involves reducing the particle size of the drug to the nanometer range (typically <1000 nm).[11][12] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area-to-volume ratio, which in turn significantly increases the dissolution rate.[11] A nanosuspension is a colloidal dispersion of these drug nanoparticles in a liquid medium, stabilized by surfactants or polymers.[13]

Common Preparation Method: Antisolvent Precipitation

This is a straightforward "bottom-up" method for creating nanoparticles.[11][14]

G A Step 1: Dissolve Flavan in a water-miscible organic solvent (e.g., Acetone). This is the 'Solvent Phase'. C Step 3: Rapidly inject the Solvent Phase into the stirring Antisolvent Phase. A->C B Step 2: Prepare an aqueous solution containing a stabilizer (e.g., Tween 80, Poloxamer). This is the 'Antisolvent Phase'. B->C D Result: Supersaturation causes the flavan to rapidly precipitate as nanoparticles. The stabilizer prevents particle aggregation. C->D E Step 4: Remove the organic solvent via evaporation or dialysis to yield a stable aqueous nanosuspension. D->E

Caption: Workflow for preparing a nanosuspension via antisolvent precipitation.

Key Considerations for Nanoformulations:

  • Stabilizer Choice: The selection of a stabilizer is critical to prevent the nanoparticles from aggregating. Common choices include Tween 80, Poloxamers, and PVP.[4]

  • Process Parameters: The injection rate, stirring speed, and temperature all influence the final particle size and distribution.[11]

  • Characterization: After preparation, you must characterize the formulation for particle size (e.g., using Dynamic Light Scattering), morphology (e.g., using Electron Microscopy), and drug concentration.

Strategy 3: pH Modification

The Mechanism: Many flavonoids contain phenolic hydroxyl groups, which are weakly acidic. By increasing the pH of the aqueous medium to be above the pKa of these hydroxyl groups, you can deprotonate them, forming a phenolate anion. This ionized form of the molecule is significantly more polar and thus more soluble in water.[2][15]

Caveats:

  • Stability: High pH can promote the degradation of some flavonoids.[16] Stability must be confirmed at the target pH.

  • Experimental Compatibility: The required pH may not be compatible with your biological system (e.g., cell culture, in vivo models). A typical physiological pH is around 7.4.[16]

  • Buffering: Use an appropriate buffer system to maintain the desired pH.

Part 3: Summary and Data Presentation
Table 1: Comparison of Solubilization Strategies
StrategyMechanismProsConsBest For...
Co-solvents (e.g., DMSO, PEG 400) Increases the polarity of the bulk solvent, making it more favorable for the solute.Simple, fast, and inexpensive for initial screening.Limited by toxicity of the solvent; may not achieve high concentrations; risk of precipitation upon dilution.Low-concentration in vitro assays; initial activity screening.
pH Adjustment Ionizes the flavonoid molecule, increasing its polarity and affinity for water.[2]Can be very effective if the compound has ionizable groups; simple to implement.Can cause chemical degradation; required pH may be incompatible with the experimental system.[16]Experiments in buffered systems where pH can be controlled and is compatible with the assay.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within a hydrophilic shell.[7]Significant solubility enhancement (can be >250-fold); low toxicity; stable complexes.[7]Requires optimization (phase-solubility studies); can be more expensive; potential for drug displacement.Achieving high concentrations for in vitro and in vivo studies where co-solvents are not viable.
Nanoformulations (e.g., Nanosuspensions) Increases surface area for rapid dissolution; can enhance bioavailability.[13][17]Achieves high drug loading; suitable for multiple administration routes; can improve biological performance.[18][19]Complex to prepare and characterize; requires specialized equipment; long-term stability can be a concern.[11]Advanced drug delivery applications; in vivo efficacy studies requiring high bioavailability.
References
  • Title: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed Source: PubMed URL: [Link]

  • Title: Enhancement of flavonols water solubility by cyclodextrin inclusion complex formation - case study - Sciforum Source: Sciforum URL: [Link]

  • Title: Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β-Cyclodextrins - KoreaScience Source: KoreaScience URL: [Link]

  • Title: Strategies to enhance flavonoids bioavailability. Nanosuspension,... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Solubility of Flavonoids in Organic Solvents | Journal of Chemical & Engineering Data Source: ACS Publications URL: [Link]

  • Title: Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles - IJCRT.org Source: International Journal of Creative Research Thoughts URL: [Link]

  • Title: Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis Source: Korean Society of Food Science and Technology URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed Source: PubMed URL: [Link]

  • Title: Strategies for Enhancing the Bioavailability of Hydrophobic Drugs | American Journal of Pharmaceutics - Austra & Lian Source: American Journal of Pharmaceutics URL: [Link]

  • Title: US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents Source: Google Patents URL
  • Title: Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract Source: Bentham Science URL: [Link]

  • Title: Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS - Redalyc Source: Redalyc URL: [Link]

  • Title: General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Source: E-NABL URL: [Link]

  • Title: Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PubMed Source: PubMed URL: [Link]

  • Title: Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nanoparticle-Based Drug Delivery for Vascular Applications - MDPI Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

Welcome to the dedicated technical support guide for the purification of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan (CAS No. 162602-04-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan (CAS No. 162602-04-2). This resource is designed for researchers, medicinal chemists, and drug development professionals who require this compound in high purity for their work. As a flavan with moderate polarity, its purification presents unique challenges that require a systematic and optimized approach. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered issues.

Section 1: Understanding the Molecule & Initial Strategy

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan possesses a moderately polar structure due to its hydroxyl group, ether linkages, and the methylenedioxy bridge. This polarity profile dictates its behavior on various stationary phases. Crude synthetic mixtures often contain starting materials, reaction by-products, and diastereomers, necessitating a multi-step purification strategy.

A typical workflow involves an initial, coarse purification by flash column chromatography followed by a high-resolution polishing step, such as preparative HPLC or recrystallization, to achieve >98% purity.

Purification_Workflow crude Crude Reaction Mixture solvent Solvent Partitioning (e.g., EtOAc/Water) crude->solvent flash Silica Gel Flash Chromatography solvent->flash analysis1 Purity Check (TLC/Analytical HPLC) flash->analysis1 decision Purity >95%? analysis1->decision recrystal Recrystallization decision->recrystal Yes prephplc Preparative HPLC decision->prephplc No analysis2 Final Purity & Characterization (HPLC, NMR, MS) recrystal->analysis2 prephplc->analysis2 pure_product Pure Compound (>98%) analysis2->pure_product

Caption: General purification workflow for 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan.

Section 2: Flash Column Chromatography - Troubleshooting & FAQs

Silica gel chromatography is the most common first-pass purification technique for flavonoids of this type.[1][2] Its success hinges on the proper selection of the stationary and mobile phases.

Q1: What is the best starting solvent system for silica gel chromatography of this flavan?

A1: Given its moderate polarity, a gradient elution with a non-polar and a polar solvent is recommended. A system of n-hexane and ethyl acetate is an excellent starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the ethyl acetate concentration. The target compound is expected to elute at a concentration of approximately 20-40% ethyl acetate. Thin-Layer Chromatography (TLC) is essential for optimizing the mobile phase composition before committing to a column run.[2]

Q2: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

A2: Peak tailing is a common issue with flavonoids containing free hydroxyl groups.[3] It is primarily caused by strong, non-ideal interactions between the 3-hydroxyl group of your flavan and the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Causality: The slightly acidic nature of the silanol groups can lead to strong adsorption or even chelation, causing the compound to elute slowly and asymmetrically.

  • Solution: To mitigate this, add a small amount of a competitive polar modifier to your mobile phase.

    • Acetic Acid (0.1-1%): This protonates the compound and occupies the acidic sites on the silica, leading to sharper peaks.

    • Triethylamine (0.1%): If the compound is sensitive to acid, a basic modifier can be used to neutralize the acidic silanol sites.

Q3: I have poor separation between my target flavan and a closely-related impurity. What are my options?

A3: Poor resolution requires optimizing the selectivity of your chromatographic system.[3]

  • Flatten the Gradient: Run a shallower, more gradual solvent gradient in the region where the compounds of interest elute. This increases the residence time on the column and improves separation.

  • Change Solvent System: If a hexane/EtOAc system fails, try a different solvent combination that offers alternative selectivity. A dichloromethane/methanol system can sometimes resolve impurities that co-elute in other systems.

  • Try a Different Stationary Phase: Diol- or cyano-bonded silica phases offer different polarities and selectivities compared to standard silica gel and can be very effective for separating flavonoids.[4][5][6]

Problem Primary Cause Recommended Solution Scientific Rationale
Peak Tailing Interaction of 3-OH group with acidic silanol sites on silica.[3]Add 0.5% acetic acid or triethylamine to the mobile phase.The modifier competes for active sites on the stationary phase, preventing strong, non-ideal interactions.
Poor Resolution Similar polarity of target compound and impurity.Use a shallower solvent gradient or switch to a different solvent system (e.g., DCM/MeOH).[3]Changing solvent composition alters the selectivity (α) of the separation, improving resolution.
Low Recovery Irreversible adsorption of the compound onto the column.Pre-treat the crude sample with a small amount of silica to check for binding; consider using a less active stationary phase like Florisil® or alumina.Highly active silica can sometimes lead to permanent binding of polar compounds.
Compound Degradation Sensitivity to the acidic nature of the silica gel.Use neutral or basic alumina as the stationary phase, or use a mobile phase containing a basic modifier like triethylamine.Eliminates the acidic environment that may cause decomposition of sensitive functional groups.

Section 3: High-Purity Polishing Steps - FAQs

For applications requiring >98% purity, a secondary purification step is almost always necessary. The choice between recrystallization and preparative HPLC depends on the impurity profile and the quantity of material.

Q4: My flavan has an amorphous, oily consistency after column chromatography. How can I induce crystallization?

A4: The inability to crystallize is often due to residual impurities or the presence of multiple stereoisomers that disrupt the crystal lattice formation.[7]

  • Solvent Screening: Start by dissolving a small amount of the purified oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate, or dichloromethane) while warm. Then, slowly add a poor solvent (e.g., n-hexane, petroleum ether) until the solution becomes slightly turbid.[8][9] Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to initiate crystallization.

Q5: What are the key parameters to develop a preparative HPLC method for this compound?

A5: Preparative HPLC offers excellent resolving power for removing persistent impurities.[10][11]

  • Column Choice: A C18 (octadecyl silica) reversed-phase column is the most versatile and widely used for flavonoid purification.[11]

  • Mobile Phase: A gradient of water and acetonitrile is typically more effective than methanol for resolving polar compounds like flavonoids.[3] Both solvents should be of HPLC grade. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases is crucial for achieving sharp, symmetrical peaks by keeping the phenolic hydroxyl groups protonated.

  • Method Development: First, develop an optimized separation on an analytical scale HPLC. Aim for a good resolution (R > 1.5) between the main peak and its impurities. Once optimized, the method can be scaled up to a preparative column by adjusting the flow rate and injection volume proportionally.[12]

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start HPLC Problem Detected pressure_high High Backpressure start->pressure_high pressure_low Low Pressure start->pressure_low pressure_fluct Pressure Fluctuations start->pressure_fluct peak_tail Peak Tailing/Fronting start->peak_tail peak_broad Broad Peaks start->peak_broad peak_split Split Peaks start->peak_split baseline_noise Noisy Baseline start->baseline_noise baseline_drift Drifting Baseline start->baseline_drift sol_pressure_high Check for blockage (frit, guard column) Flush system pressure_high->sol_pressure_high sol_pressure_low Check for leaks (fittings, seals) pressure_low->sol_pressure_low sol_pressure_fluct Degas mobile phase Check pump valves pressure_fluct->sol_pressure_fluct sol_peak_tail Add acid modifier (TFA) Use end-capped column peak_tail->sol_peak_tail sol_peak_broad Reduce flow rate Check for column void peak_broad->sol_peak_broad sol_peak_split Column contamination Sample solvent mismatch peak_split->sol_peak_split sol_baseline_noise Use high-purity solvents Check detector lamp baseline_noise->sol_baseline_noise sol_baseline_drift Ensure column equilibration Check for temperature fluctuations baseline_drift->sol_baseline_drift

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan . This guide is designed for researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan . This guide is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's unique structural attributes as a lipophilic flavan-3-ol derivative.

Executive Summary & Compound Profile

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan is a semi-synthetic or naturally occurring derivative of the flavan-3-ol class (catechins). Unlike its parent compounds (e.g., (+)-Catechin or (-)-Epicatechin), which are highly hydrophilic and rapidly metabolized, this derivative features extensive alkylation (methboxylation and methylenedioxy ring formation). These modifications drastically alter its physicochemical profile, shifting it from a classic antioxidant to a targeted pharmacophore with enhanced bioavailability and specific protein-binding capabilities.

Chemical Identity
  • CAS Number: 162602-04-2[1][2][3]

  • Class: Flavan-3-ol (Dihydroflavonol derivative)

  • Core Scaffold: 2-phenylchroman-3-ol

  • Key Substituents:

    • C-3: Hydroxyl group (-OH)[4]

    • C-5, C-7: Dimethoxy groups (-OCH₃)[2][3][5][6]

    • C-3', C-4': Methylenedioxy bridge (-O-CH₂-O-)

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound is defined by three critical structural domains. The following analysis dissects how each modification influences biological activity compared to standard flavonoids like Quercetin or Catechin.

Domain A: The A-Ring (5,7-Dimethoxy Substitution)
  • Modification: Replacement of the 5,7-dihydroxy (resorcinol) moiety with methoxy groups.

  • Pharmacological Impact:

    • Metabolic Stability: The 5-OH and 7-OH positions are primary targets for glucuronidation and sulfation in the intestine and liver. Methylation blocks these sites, significantly extending the plasma half-life (

      
      ).
      
    • Bioavailability: Increases lipophilicity (

      
      ), facilitating passive transport across the intestinal epithelium and the blood-brain barrier (BBB).
      
    • Activity Trade-off: Reduces direct radical scavenging capacity (which requires free phenolic -OH) but enhances intracellular accumulation, making it more effective for intracellular targets (e.g., viral replication complexes or nuclear kinases).

Domain B: The B-Ring (3',4'-Methylenedioxy Bridge)
  • Modification: Cyclization of the 3',4'-dihydroxy (catechol) group into a five-membered methylenedioxy ring.

  • Pharmacological Impact:

    • COMT Resistance: The catechol group is the substrate for Catechol-O-Methyltransferase (COMT). The methylenedioxy bridge renders the B-ring resistant to COMT methylation, preventing rapid inactivation.

    • Pseudosymmetry & Planarity: The bridge enforces a planar constraint on the B-ring, which is critical for intercalating into hydrophobic pockets of viral capsid proteins (e.g., Picornavirus VP1) or interacting with specific kinase domains (e.g., PI3K/Akt).

    • "Masked" Polarity: It maintains the electron density of the oxygens without the hydrogen-bond donating penalty of free hydroxyls, optimizing ligand-receptor binding affinity.

Domain C: The C-Ring (C-3 Hydroxyl & C2-C3 Saturation)
  • Modification: Retention of the C-3 hydroxyl group on a saturated C2-C3 bond (flavan skeleton).

  • Pharmacological Impact:

    • Chirality & Flexibility: Unlike flavones (planar), the flavan skeleton is non-planar (puckered C-ring). This allows the molecule to adopt specific conformations required for binding to stereoselective enzymes.

    • H-Bonding Anchor: The C-3 OH serves as a critical hydrogen bond donor/acceptor. In antiviral applications, this group often interacts with the serine or threonine residues in the target protein's active site.

Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the molecule's substituents.

SAR_Logic Compound 3-Hydroxy-5,7-dimethoxy- 3',4'-methylenedioxyflavan ARing A-Ring: 5,7-Dimethoxy Compound->ARing BRing B-Ring: 3',4'-Methylenedioxy Compound->BRing CRing C-Ring: 3-OH (Flavan) Compound->CRing Bioavail Increased Lipophilicity (BBB Penetration) ARing->Bioavail High LogP MetabStab Blocks Glucuronidation (Extended t1/2) ARing->MetabStab Steric Hindrance COMTRes COMT Resistance (Prevents Methylation) BRing->COMTRes Masked Catechol Binding Hydrophobic Pocket Binding (Viral Capsids/Kinases) BRing->Binding Planarity CRing->Binding Stereochemistry HBond Critical H-Bond Donor (Active Site Anchoring) CRing->HBond Interaction

Figure 1: Functional decomposition of the SAR. The A-ring modifications drive pharmacokinetics, while the B-ring and C-ring drive pharmacodynamics and target specificity.

Comparative Performance Analysis

The following table compares the target compound against standard flavonoid benchmarks in the context of Antiviral (Picornavirus/Influenza) and Cytotoxic activity.

FeatureTarget Compound Quercetin (Standard)(-)-Epicatechin (Parent)Implication
A-Ring 5,7-Dimethoxy5,7-Dihydroxy5,7-DihydroxyTarget has superior oral bioavailability; Quercetin is rapidly conjugated.
B-Ring 3',4'-Methylenedioxy3',4'-Dihydroxy3',4'-DihydroxyTarget is resistant to COMT; Parent compounds are methylated to inactive forms.
C-Ring Saturated (Flavan)Unsaturated (Flavone)Saturated (Flavan)Target retains flexibility of Epicatechin but with lipophilic shielding.
Lipophilicity HighLowLowTarget can penetrate cell membranes and viral envelopes effectively.
Primary Mechanism Capsid binding / Kinase inhibitionRadical ScavengingRadical ScavengingTarget acts as a specific inhibitor; Standards act as general antioxidants.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating systems where negative controls (parent compounds) confirm the necessity of the methoxy/methylenedioxy groups.

Protocol A: Cytotoxicity & Cellular Uptake Assay

Objective: Determine if the lipophilic modifications enhance cellular accumulation and cytotoxicity against cancer lines (e.g., HeLa, A549) compared to Quercetin.

  • Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (max 0.5% DMSO).

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Add Target Compound, Quercetin (Reference), and Vehicle Control. Incubate for 48h.

  • Readout (MTT/MTS): Add reagent, incubate 2-4h, measure absorbance at 490 nm.

  • Uptake Validation (HPLC): Lyse cells from a parallel high-concentration well. Extract with ethyl acetate. Analyze via HPLC-UV (280 nm).

    • Expected Result: Target compound shows lower IC50 (higher potency) and significantly higher intracellular concentration than Quercetin due to passive diffusion stability.

Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Prove the resistance to Phase II metabolism conferred by A-ring methylation and B-ring methylenedioxy bridge.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH (for Phase I) and UDPGA (for Phase II glucuronidation).

  • Incubation: Incubate test compound (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

    • Self-Validating Step: Run 7-Hydroxyflavone as a rapid-clearance control.

    • Expected Result: Target compound should show >80% stability at 60 min, whereas hydroxy-flavones will show rapid depletion (<20% remaining).

Mechanism of Action (MOA) Pathway

The methylenedioxy-flavan structure suggests a mechanism involving Hydrophobic Pocket Intercalation (common in antiviral capsid binders) or Kinase ATP-Competition .

MOA_Pathway Ligand Ligand: 3-Hydroxy-5,7-dimethoxy- 3',4'-methylenedioxyflavan CellEntry Passive Diffusion (High Lipophilicity) Ligand->CellEntry TargetA Target A: Viral Capsid (Hydrophobic Pocket) CellEntry->TargetA TargetB Target B: Intracellular Kinase (ATP Binding Site) CellEntry->TargetB InteractionA Pi-Stacking (B-Ring) H-Bond (C-3 OH) TargetA->InteractionA InteractionB Van der Waals (A-Ring) H-Bond (C-3 OH) TargetB->InteractionB EffectA Inhibition of Uncoating (Antiviral) InteractionA->EffectA EffectB Signal Transduction Blockade (Antiproliferative) InteractionB->EffectB

Figure 2: Dual-pathway mechanism facilitated by the compound's lipophilic and steric properties.

Conclusion

3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan represents a highly optimized "lead-like" scaffold derived from the natural flavan-3-ol structure. By systematically blocking the metabolically labile hydroxyl groups with methyl and methylenedioxy caps, this molecule overcomes the "bioavailability barrier" that plagues traditional flavonoid therapeutics. Its SAR indicates it is best utilized as a systemic antiviral or antiproliferative agent , where intracellular penetration and metabolic resistance are paramount.

References
  • De Meyer, N., et al. (1991). 4'-Hydroxy-3-methoxyflavones with potent antipicornavirus activity. Journal of Medicinal Chemistry. Link

  • Middleton, E., et al. (2000). The effects of plant flavonoids on mammalian cells: implications for inflammation, heart disease, and cancer.[7] Pharmacological Reviews. Link

  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine. Link

  • PubChem. (n.d.). Compound Summary: 3-hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan (CID 71307295).[5] National Library of Medicine. Link

  • Cui, Y. M., et al. (2011). Synthesis and crystal structure of flavonoid derivatives. (Contextual reference for flavan synthesis). Cambridge Structural Database. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Quantification of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan

This guide provides an in-depth, experience-driven framework for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the quantification of the flavonoid 3-Hydroxy-5,7-dimethoxy-3',4'-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the quantification of the flavonoid 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore the core tenets of method validation as prescribed by international guidelines, present detailed experimental protocols, and compare the performance of HPLC with alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Imperative of Method Validation in Analytical Science

The purpose of any analytical method validation is to demonstrate that the procedure is "suitable for its intended purpose"[2]. This is not merely a regulatory hurdle but the very foundation of data integrity. In drug development and scientific research, decisions with significant safety and financial implications are based on analytical data. A validated method ensures that the results are accurate, precise, and reproducible over time. The primary frameworks governing this process are the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation (BMV) Guidance.[2][3][4][5][6][7] These guidelines provide a harmonized approach to ensuring analytical data quality for global regulatory submissions.[3]

HPLC_Validation_Workflow MethodDev Method Development & Optimization ValidationProtocol Establish Validation Protocol (Based on ICH Q2(R1)) MethodDev->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability Define System Suitability Tests (SST) ValidationProtocol->SystemSuitability ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: High-level workflow for HPLC method validation.

Pillar 1: Specificity - Proving Identity

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a flavonoid like 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan, which may be extracted from a complex plant matrix or formulated in a drug product, proving that the chromatographic peak corresponds only to the analyte of interest is paramount. The choice of a photodiode array (PDA) detector is a strategic one, as it allows for peak purity analysis by comparing UV spectra across the entire peak. This provides a higher degree of confidence than a simple single-wavelength UV detector.

Experimental Protocol for Specificity
  • Sample Preparation: Prepare a solution of the 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan reference standard, a sample of the matrix (e.g., plant extract, formulation excipients) without the analyte (placebo), and a sample of the analyte spiked into the matrix.

  • Chromatographic Analysis: Inject all three samples into the HPLC system equipped with a PDA detector.

  • Data Analysis:

    • Confirm that there are no interfering peaks at the retention time of the analyte in the placebo chromatogram.

    • Compare the retention time of the analyte in the reference standard to that in the spiked sample.

    • Perform a peak purity analysis on the analyte peak in the spiked sample. The peak purity index should be close to unity, indicating spectral homogeneity.

ParameterAcceptance CriterionHypothetical Result
Specificity No interference at the analyte's retention time from placebo.Pass
Peak Purity Purity angle should be less than the purity threshold.Pass

Pillar 2: Linearity and Range - The Quantitative Foundation

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For quantification, a linear relationship is the most straightforward and reliable. The choice of at least five concentration levels, as recommended by ICH, is crucial to statistically validate this relationship. The correlation coefficient (R²) is often cited, but a visual inspection of the residuals plot is equally important to ensure there is no systematic deviation from linearity.

Experimental Protocol for Linearity and Range
  • Standard Preparation: Prepare a stock solution of the reference standard. Perform serial dilutions to create at least five calibration standards spanning the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot the average peak area against the known concentration for each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (R²) ≥ 0.9950.9998
y-intercept Should be close to zero.Pass
Residuals Plot Random distribution of points around the x-axis.Pass
Range e.g., 10 - 150 µg/mLEstablished

Pillar 3: Accuracy and Precision - The Measure of Reliability

Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other. They are not interchangeable. A method can be precise but inaccurate. We assess precision at two levels: repeatability (intra-day) and intermediate precision (inter-day), to understand the method's variability within a single run and between different days, analysts, or equipment. Accuracy is typically determined through recovery studies by spiking a known amount of analyte into a matrix.

Experimental Protocol for Accuracy and Precision
  • Sample Preparation: Prepare quality control (QC) samples by spiking the analyte into the matrix at three concentration levels (low, medium, high) within the defined range.

  • Precision (Repeatability): Analyze six replicates of the medium QC sample on the same day.

  • Precision (Intermediate): Analyze three replicates of each QC level (low, medium, high) on three different days.

  • Accuracy: Calculate the percentage recovery for each QC sample from the intermediate precision study.

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the precision studies. Calculate the percentage recovery for the accuracy study.

ParameterLevelAcceptance Criterion (%RSD)Hypothetical Result (%RSD)
Precision (Repeatability) Medium QC≤ 2.0%0.85%
Precision (Intermediate) Low, Med, High QC≤ 2.0%1.45%
Accuracy (% Recovery) Low, Med, High QC98.0% - 102.0%99.5% - 101.2%

Pillar 4: Sensitivity (LOD & LOQ) and Robustness

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8] These are critical for analyzing low-level impurities or for bioanalytical studies. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Experimental Protocol for LOD, LOQ, and Robustness
  • LOD & LOQ:

    • Approach: Use the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or calculate from the standard deviation of the response and the slope of the calibration curve.

    • Confirmation: For the determined LOQ, prepare and analyze at least five samples to confirm that the precision and accuracy criteria are met at this concentration.

  • Robustness:

    • Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

    • Create an experimental design (e.g., one-factor-at-a-time) where these parameters are slightly varied.

    • Analyze a system suitability sample under each condition and evaluate the impact on retention time, peak area, and tailing factor.

ParameterAcceptance CriterionHypothetical Result
LOD (Signal-to-Noise) ~3:10.1 µg/mL
LOQ (Signal-to-Noise) ~10:10.3 µg/mL
Robustness System suitability parameters must pass under all varied conditions.Pass

Comparison of Analytical Technologies

While HPLC is a robust and widely used technique for flavonoid analysis[9][10], alternative technologies offer distinct advantages in certain scenarios.

Tech_Selection Start Start: Need to Quantify Flavanoid ComplexMatrix Complex Matrix? (e.g., Plasma, Tissue) Start->ComplexMatrix HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput No LCMS LC-MS/MS is Recommended ComplexMatrix->LCMS Yes TraceAnalysis Trace Level Analysis? HighThroughput->TraceAnalysis No UPLC Consider UPLC for Speed HighThroughput->UPLC Yes HPLC HPLC-UV is Suitable TraceAnalysis->HPLC No TraceAnalysis->LCMS Yes

Caption: Decision tree for analytical technique selection.

HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)

The primary difference between HPLC and UPLC lies in the particle size of the stationary phase.[11] UPLC uses columns with sub-2 µm particles, requiring higher operating pressures (up to 15,000 psi) compared to HPLC's typical 3-5 µm particles and lower pressures.[11][12]

FeatureHPLCUPLCRationale for Flavonoid Analysis
Speed Slower (longer run times)Faster (shorter run times)UPLC offers higher throughput, which is advantageous for large sample sets in QC labs.[11]
Resolution GoodExcellentUPLC provides sharper peaks, improving the separation of closely related flavonoid isomers.[11]
Sensitivity GoodHigherThe narrower peaks in UPLC result in greater peak height, enhancing sensitivity for low-level detection.[12]
Cost Lower (instrumentation & columns)HigherHPLC is a cost-effective choice for routine analyses where ultra-high performance is not required.
Method Transfer N/AMethods can be transferred from HPLC, but require re-validation.Geometric scaling can be used as a starting point, but cross-validation is essential to ensure data integrity.[11]
HPLC-UV vs. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Coupling liquid chromatography with mass spectrometry provides an additional dimension of analysis based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

FeatureHPLC-UVLC-MS/MSRationale for Flavonoid Analysis
Selectivity Based on retention time and UV absorbance.Based on retention time, parent ion m/z, and fragment ion m/z.LC-MS/MS is vastly superior for complex matrices (e.g., plasma, urine) where co-eluting interferences are common.[13]
Sensitivity µg/mL to high ng/mL range.pg/mL to low ng/mL range.For pharmacokinetic or biomarker studies requiring trace-level quantification, LC-MS/MS is the gold standard.[13]
Structural Info Limited (UV spectrum).Provides molecular weight and fragmentation patterns, aiding in structural elucidation of unknown metabolites.[14]Essential for metabolite identification studies or characterization of degradation products.
Cost & Complexity Lower, simpler operation.Higher, requires specialized expertise.HPLC-UV is more accessible and cost-effective for quality control of raw materials and finished products.

Complete Workflow: From Sample to Result

This section consolidates the validation principles into a final, deployable analytical method.

Full_Workflow SamplePrep 1. Sample Preparation (Extraction/Dissolution) Sequence 4. Run Analytical Sequence (Standards, QCs, Samples) SamplePrep->Sequence StandardPrep 2. Standard & QC Prep SST 3. System Suitability Test (SST) StandardPrep->SST SST->Sequence Integration 5. Peak Integration & Review Sequence->Integration Calibration 6. Generate Calibration Curve Integration->Calibration Quantification 7. Quantify Samples Calibration->Quantification Report 8. Report Results (Pass/Fail vs. Specs) Quantification->Report

Caption: Final experimental and data analysis workflow.

Validated HPLC Method for 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan
  • Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of the analyte (e.g., 280 nm), with full spectral acquisition from 200-400 nm for peak purity.

  • System Suitability Test (SST):

    • Procedure: Make five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • %RSD of Peak Area: ≤ 2.0%

Conclusion

The validation of an HPLC method for the quantification of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan is a systematic process that underpins the reliability of all subsequent analytical results. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to established guidelines like ICH Q2(R1), scientists can ensure their method is fit for purpose. While HPLC remains a workhorse for many applications, a thorough understanding of when to leverage the speed of UPLC or the superior selectivity and sensitivity of LC-MS/MS is crucial for efficient and effective drug development and research. This guide provides the scientific rationale and practical protocols to build and validate a robust analytical method, ensuring data of the highest quality and integrity.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). FDA. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (n.d.). SciELO. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). Philippine Journal of Science. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus. (2025). ResearchGate. Retrieved from [Link]

  • Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. (2022). MDPI. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). TGA. Retrieved from [Link]

  • Modern Chromatographic Methods for Determination Flavonoids. (2024). Retrieved from [Link]

  • Comparative study of UPLC–MS/MS and HPLC–MS/MS to determine procyanidins and alkaloids in cocoa samples. (2025). ResearchGate. Retrieved from [Link]

  • HPLC vs UPLC - What's the Difference?. (n.d.). Chromatography Today. Retrieved from [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2024). MDPI. Retrieved from [Link]

  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. (2017). MDPI. Retrieved from [Link]

  • HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. (2018). PMC. Retrieved from [Link]

  • Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. (2022). MDPI. Retrieved from [Link]

  • 3-hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of 5,7-Dimethoxy vs. 5,7-Dihydroxy Flavans: A Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of 5,7-dimethoxyflavans and 5,7-dihydroxyflavans, two closely related subclasses of flavonoids that exhibit distinct physicochemical properties and biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 5,7-dimethoxyflavans and 5,7-dihydroxyflavans, two closely related subclasses of flavonoids that exhibit distinct physicochemical properties and biological activities. For researchers in drug discovery and development, understanding these differences is paramount for selecting and designing lead compounds with optimal therapeutic potential. This document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, grounded in experimental evidence.

Introduction: The Significance of the 5,7-Substitution Pattern

Flavans, a core structure within the vast flavonoid family, are characterized by a C6-C3-C6 backbone. The substitution pattern on the A-ring, particularly at the C5 and C7 positions, is a critical determinant of a molecule's biological profile. The presence of either hydroxyl (-OH) or methoxy (-OCH₃) groups at these positions fundamentally alters the compound's electronic properties, lipophilicity, and capacity for molecular interactions. While 5,7-dihydroxyflavans, such as pinocembrin, are abundant in nature and known for a wide range of biological activities including antimicrobial, anti-inflammatory, and antioxidant effects, their therapeutic utility is often hampered by poor bioavailability.[1] In contrast, their methoxylated counterparts, 5,7-dimethoxyflavans, have emerged as compounds of significant interest, as methylation can enhance metabolic stability and cellular uptake, potentially leading to more potent biological effects in vivo.[2][3]

This guide will dissect these differences, offering a comparative look at their biological activities, supported by quantitative data and detailed experimental protocols to ensure scientific integrity and reproducibility.

Physicochemical and Pharmacokinetic Profiles: Hydroxyl vs. Methoxy

The choice between a hydroxyl and a methoxy group at the 5 and 7 positions is not trivial; it initiates a cascade of changes in the molecule's behavior.

  • Lipophilicity and Bioavailability: The methylation of hydroxyl groups significantly increases a flavonoid's lipophilicity. This enhanced "fat-solubility" facilitates easier passage across the lipid-rich barriers of the gastrointestinal tract and cell membranes. Consequently, 5,7-dimethoxyflavans generally exhibit superior oral bioavailability compared to their dihydroxy analogs.

  • Metabolic Stability: Hydroxyl groups are primary targets for Phase II metabolism (glucuronidation and sulfation) in the liver and intestines. This rapid metabolic conversion leads to the formation of more polar, readily excretable metabolites, effectively reducing the parent compound's circulating half-life and efficacy. Methylation "caps" these reactive sites, protecting the molecule from extensive metabolism. This increased metabolic stability means that 5,7-dimethoxyflavans persist longer in the bloodstream, allowing for sustained target engagement.[2][3]

  • Molecular Interactions: The free hydroxyl groups of 5,7-dihydroxyflavans are excellent hydrogen bond donors, a key feature for direct radical scavenging and interaction with the active sites of certain enzymes.[4] Methoxy groups, being only hydrogen bond acceptors, alter these interactions, which can shift the molecule's primary mechanism of action from direct antioxidant activity to the modulation of intracellular signaling pathways.

Comparative Biological Activities: A Data-Driven Analysis

While structurally similar, the functional divergence between these two flavan classes is profound. The following sections compare their performance in key therapeutic areas.

Anticancer and Cytotoxic Activity

This is an area where methoxylation often confers a distinct advantage. The enhanced lipophilicity and metabolic stability of 5,7-dimethoxyflavans lead to higher intracellular accumulation, resulting in more potent anticancer effects.

For instance, 5,7-dimethoxyflavone (5,7-DMF) has demonstrated significant cytotoxicity against various cancer cell lines. In a study on the HepG2 human liver cancer cell line, 5,7-DMF induced apoptosis and cell cycle arrest, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 25 µM.[2][3][5] The molecule was shown to trigger the production of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial membrane potential collapse and programmed cell death.[2][3] Further studies have synthesized derivatives of 5,7-DMF that show cytotoxicity against HepG2 and T47D breast cancer cells, with some derivatives exhibiting potency nearly equal to the standard drug tamoxifen.[6][7]

Conversely, while 5,7-dihydroxyflavanone and its derivatives possess anticancer properties, their efficacy can be lower.[1][8] For example, a series of synthesized 5,7-dihydroxyflavanone derivatives showed low cytotoxicity on HepG2 cells, which in that context was considered a positive safety feature for their primary evaluation as antimicrobial agents.[1][9][10]

Anti-inflammatory Effects

Inflammation is a complex process involving multiple signaling pathways and mediators. The comparison here is nuanced.

5,7-Dihydroxyflavans often exhibit potent anti-inflammatory effects through the direct inhibition of key inflammatory pathways. For example, certain 5,7-dihydroxyflavone analogues have been shown to suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[11] Their mechanism involves the downregulation of iNOS and COX-2 expression by inhibiting the phosphorylation of IκBα, Akt, and ERK5, which are crucial steps in the activation of the pro-inflammatory NF-κB signaling pathway.[11][12][13]

5,7-Dimethoxyflavans also demonstrate robust anti-inflammatory activity, which may be more pronounced in vivo due to better pharmacokinetics. 5,7-DMF was found to have an anti-inflammatory effect comparable to aspirin in a rat paw edema model and markedly inhibited prostaglandin biosynthesis and leukocyte migration in a pleurisy model.[14][15] Furthermore, it has been shown to alleviate inflammatory responses by reducing serum and muscle tissue levels of pro-inflammatory cytokines like TNF-α and IL-6 in animal models of sarcopenia and obesity.[16][17]

Antioxidant Activity

Direct antioxidant activity, defined as the ability to scavenge free radicals, is heavily dependent on the presence of hydrogen-donating hydroxyl groups.

Consequently, 5,7-dihydroxyflavans are typically superior direct antioxidants. The -OH groups at positions 5 and 7 can readily donate a hydrogen atom to neutralize reactive oxygen species, thus terminating damaging radical chain reactions.[4] This activity can be quantified using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][18][19][20]

5,7-Dimethoxyflavans , lacking these free hydroxyl groups, generally exhibit weak direct radical scavenging activity. However, they can still exert indirect antioxidant effects by upregulating endogenous antioxidant enzymes through pathways like Nrf2, although this is a different mechanism than direct scavenging.

Quantitative Data Summary

The table below summarizes key experimental data to provide an objective comparison. Note that experimental conditions can vary between studies.

Compound Class Biological Activity Model/Assay Result (IC₅₀ / Effect) Reference
5,7-Dimethoxyflavan AnticancerMTT Assay (HepG2 cells)IC₅₀: 25 µM[2][3][5]
5,7-Dimethoxyflavan Anti-inflammatoryCarrageenan-induced rat paw edemaComparable effect to aspirin[14]
5,7-Dimethoxyflavan Anti-inflammatoryRat model of pleurisyReduced exudate volume, inhibited prostaglandin production[15]
5,7-Dihydroxyflavan Anti-inflammatoryLPS-stimulated RAW 264.7 cellsSignificant inhibition of NO and PGE₂ production[11]
5,7-Dihydroxyflavan AnticancerMTT Assay (HepG2 cells)Low cytotoxicity at 50 µM[1][10]
5,7-Dihydroxyflavan AntioxidantDPPH/ABTS AssaysGenerally high radical scavenging activity[1][4]

Key Experimental Protocols

To ensure transparency and enable replication, the following are detailed protocols for the key assays discussed in this guide.

Protocol 1: MTT Cell Viability Assay (Anticancer)

This protocol assesses the ability of a compound to reduce cell viability, a key indicator of cytotoxic potential. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21][22][23][24]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test flavans (5,7-dimethoxy and 5,7-dihydroxy) in the appropriate cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[22][25] During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[24][25]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nitric Oxide (NO) Production Assay (Anti-inflammatory)

This assay quantifies the production of nitrite (a stable metabolite of NO) in the supernatant of LPS-stimulated macrophages using the Griess reagent.[26] It is a standard method to screen for anti-inflammatory compounds.[27][28]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test flavans for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the direct radical scavenging capacity of a compound based on its ability to reduce the stable DPPH radical.[4]

Methodology:

  • Reagent Preparation: Prepare a working solution of DPPH in methanol (or ethanol) with an absorbance of approximately 1.0 at 517 nm.[4] Prepare serial dilutions of the test flavans and a positive control (e.g., Ascorbic Acid or Trolox).

  • Reaction Mixture: In a 96-well plate, add 20 µL of the test compound dilutions to 180 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[4] Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Visualizations: Pathways and Workflows

Comparative Anti-inflammatory Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor Akt Akt TLR4->Akt ERK5 ERK5 TLR4->ERK5 IKK IKK Complex NFkB_complex p50/p65-IκBα (Inactive NF-κB) IKK->NFkB_complex Phosphorylates IκBα IkBa IκBα NFkB_complex->IkBa Degrades NFkB_active p50/p65 (Active NF-κB) NFkB_complex->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates Akt->IKK ERK5->IKK iNOS_COX2 iNOS, COX-2 Genes DNA->iNOS_COX2 Induces Transcription Dihydroxy 5,7-Dihydroxy Flavan Dihydroxy->Akt Inhibits Phosphorylation Dihydroxy->ERK5 Inhibits Phosphorylation Dimethoxy 5,7-Dimethoxy Flavan Dimethoxy->NFkB_active Inhibits Translocation? LPS LPS LPS->TLR4 Binds

Caption: Proposed anti-inflammatory mechanisms via NF-κB pathway inhibition.

Experimental Workflow: MTT Assay

start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate 24 hours step1->step2 step3 3. Add Test Flavans step2->step3 step4 4. Incubate 24-72 hours step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate 3-4 hours step5->step6 step7 7. Add Solubilizer (e.g., DMSO) step6->step7 step8 8. Measure Absorbance at 570 nm step7->step8 end End: Calculate IC50 Value step8->end

Sources

Comparative

A Comparative Guide to Purity Analysis of 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan Reference Standards

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This is particularly true for novel or specialized comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This is particularly true for novel or specialized compounds like 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan , a flavonoid derivative where a commercially available, pharmacopeia-grade primary standard may not exist. In such cases, the onus is on the laboratory to establish an "in-house" primary reference standard with a comprehensively characterized and defensible purity value.[1][2][3][4][5]

This guide provides an in-depth comparison of orthogonal analytical methodologies essential for this purpose. We will move beyond simply listing protocols to explain the scientific rationale behind the selection of these techniques, empowering you to design a self-validating system for purity assessment.

The Imperative of Orthogonal Purity Assessment

When a primary reference standard is not available from a recognized source like USP or Ph. Eur., an in-house standard must be established through rigorous testing.[4] The most robust strategy for assigning a purity value is the mass balance approach .[6][7][8][9] This method defines purity by identifying and quantifying all possible impurities, including related structures, water content, residual solvents, and non-volatile residues.[8][10] The purity of the main component is then calculated by subtracting the sum of all impurity mass fractions from 100%.

The core principle of this approach is the use of orthogonal methods —analytical techniques that rely on different physicochemical principles. This strategy minimizes the risk of a single method's bias or blind spots and provides a cross-check for each result, ensuring a highly reliable and fit-for-purpose purity value.[9] For a crystalline organic molecule like our target flavan, the primary orthogonal methods of choice are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Core Methodologies: A Head-to-Head Comparison

The three cornerstone techniques for purity determination each offer unique advantages and operate on fundamentally different principles.

FeatureHPLC with UV/DADQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation of components based on differential partitioning between a mobile and stationary phase, followed by UV detection.[11][12]The intensity of an NMR signal is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[13][14]Measures the depression and broadening of the melting point of a crystalline solid, which is caused by the presence of impurities, based on the van't Hoff equation.[15][16][17]
What It Measures Mass fraction of structurally related organic impurities that are chromophoric.Absolute molar concentration and purity of the main component without requiring a reference standard of the analyte itself.[13]Overall molar purity of the main component, assuming impurities are soluble in the melt.[18]
Primary Strengths High sensitivity for detecting and quantifying trace organic impurities. Excellent for assessing the "purity profile."[9]"Primary" analytical method; highly accurate and precise. Provides structural confirmation simultaneously. Does not require an identical reference material for quantification.[19][20]Absolute purity method that does not require calibration standards. Fast and requires small sample amounts.[15]
Limitations Requires reference standards for each impurity for accurate quantification (unless relative response factors are assumed to be equal). Non-chromophoric impurities are not detected.Lower sensitivity compared to HPLC. Requires a highly pure internal standard. Signal overlap can complicate quantification in complex mixtures.[21]Only applicable to highly pure (>98 mol%), crystalline, and thermally stable compounds that do not decompose upon melting.[15] Insensitive to impurities that are insoluble in the melt.
Best For Detecting and quantifying structurally related impurities and degradation products.Assigning a direct, absolute purity value to the main component. Cross-validating the purity value from mass balance.[10]Verifying the purity of highly purified, crystalline final products as an orthogonal check.[15]

Detailed Experimental Workflows and Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This involves adherence to established guidelines, such as ICH Q2(R1), which outlines the required validation characteristics for analytical procedures.[22][23][24][25][26]

HPLC-UV/DAD for Structurally Related Impurities

The goal of this workflow is to separate the main flavan peak from all potential process impurities and degradation products. A Diode Array Detector (DAD) is crucial as it allows for peak purity analysis, ensuring the main peak is spectrally homogeneous.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_analysis Data Processing & Analysis prep_sample Dissolve Flavan in Diluent (e.g., Acetonitrile/Water) hplc_system HPLC System (C18 Column, Gradient Elution) prep_sample->hplc_system prep_std Prepare Standard Solution (if available for sensitivity check) detection UV/DAD Detection (e.g., 280 nm & 365 nm) hplc_system->detection integrate Integrate All Peaks (Area > 0.05%) detection->integrate calc Calculate Area % Purity = (Area_main / Area_total) * 100 integrate->calc peak_purity Perform Peak Purity Analysis integrate->peak_purity

HPLC Purity Analysis Workflow
  • System & Mobile Phase Preparation:

    • System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for flavonoids.[27]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures good peak shape for phenolic compounds.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient would be from ~30% B to 70% B over 20 minutes, followed by a high organic wash.[27] This must be optimized to ensure separation of all impurities from the main peak.

  • Sample Preparation:

    • Accurately weigh and dissolve the flavan sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL. Ensure complete dissolution.

  • Chromatographic Run & Data Acquisition:

    • Set the column temperature to 30°C for reproducibility.

    • Inject 5 µL of the sample solution.

    • Monitor at multiple wavelengths, including the absorbance maxima for flavonoids (typically around 280 nm and 365 nm).[27] Acquire full spectral data for peak purity analysis.

  • Data Analysis (per ICH Q2(R1)): [22]

    • Specificity: Demonstrate that the method can resolve the main peak from known impurities or degradation products (if available). Peak purity analysis via DAD is essential here.[28]

    • Quantitation: Integrate all peaks detected. The purity is calculated using the area percent method, assuming all impurities have the same response factor as the main peak. This is a necessary assumption in the absence of standards for each impurity.

    • LOD/LOQ: Determine the limit of detection and quantitation to ensure all relevant impurities can be measured. For purity, this is often defined relative to the main peak concentration (e.g., LOQ ≤ 0.05%).

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and weight.[14]

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Calculation weigh_analyte Accurately Weigh Flavan (Analyte) dissolve Dissolve Both in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std Accurately Weigh Certified Internal Standard weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq nmr_params Ensure Full Relaxation (D1 ≥ 5 x T1) nmr_acq->nmr_params integrate Integrate Non-overlapping Analyte & Standard Peaks nmr_acq->integrate purity_calc Calculate Purity using the qNMR Equation integrate->purity_calc

qNMR Purity Determination Workflow
  • Preparation:

    • Internal Standard Selection: Choose a high-purity (>99.9%) certified internal standard (e.g., maleic acid, dimethyl sulfone) that has proton signals in a clear region of the spectrum, away from the analyte signals.

    • Sample Preparation: Accurately weigh ~10 mg of the flavan and ~5 mg of the internal standard into the same vial using a calibrated microbalance. Record weights precisely. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • CRITICAL: Acquire the ¹H NMR spectrum using quantitative parameters. This requires a long relaxation delay (D1) to ensure complete T₁ relaxation for all relevant protons (typically D1 ≥ 5 times the longest T₁ value).[21] A 30- or 90-degree pulse angle is used, and a sufficient number of scans are averaged for a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved signal for the analyte (Iₐ) and a signal for the internal standard (Iₛₜₐ). Integrate them precisely.

    • Calculate the purity (Pₐ) using the standard qNMR equation:[14]

      • Pₐ = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ

      • Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity, ₐ = analyte, ₛₜₐ = standard.

Ancillary Methods for Mass Balance

To complete the mass balance calculation, the content of water and residual solvents must be determined.

  • Loss on Drying (LOD) / Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature.[29][30] It is used to determine the total volatile content (water and residual solvents).[29][30][31][32] A typical TGA experiment involves heating the sample (5-10 mg) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and measuring the percent weight loss up to a temperature just below the compound's decomposition point.

  • Karl Fischer Titration (KF): This is the gold standard for water determination and should be used to specifically quantify the water content. The result can be subtracted from the total volatiles measured by TGA to estimate the residual solvent content.

Synthesizing the Data and Assigning a Final Purity Value

The final purity is assigned using the mass balance equation, which provides a comprehensive and SI-traceable value.[6][7][8]

Purity (%) = 100% - (% Structurally Related Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by TGA/GC) - (% Non-volatile Residues)

The value obtained from this calculation should be in close agreement with the absolute purity value determined by the orthogonal qNMR method.[10] A strong correlation between these two independent results provides high confidence in the assigned purity of your in-house reference standard.

By employing this multi-faceted, orthogonal approach, you move beyond simple analysis to a state of comprehensive characterization, ensuring that your 3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan reference standard is a reliable and trustworthy foundation for your research and development activities.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Duewer, D. L., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Metrologia.
  • Duewer, D. L., et al. (2013). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Metrologia.
  • PerkinElmer. (n.d.). Residual Solvent Contamination Measured by Thermogravimetric Analysis-Mass Spectrometry. PerkinElmer.
  • Duewer, D. L., et al. (2013). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds.
  • Simmler, C., et al. (n.d.).
  • Westwood, S., & Choteau, T. (2015).
  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma.
  • Pauli, G. F., et al. (n.d.). Quantitative 1 H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Tice, T. R., & Guerrero, P. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Slideshare.
  • EMA. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Lee, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
  • Gendvile, G., & Tautkus, S. (n.d.).
  • Dos Santos, A. G., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers.
  • Scribd. (n.d.). ICH Q2(R1)
  • IJPSRR. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”.
  • Emery Pharma. (2024).
  • Savych, A., et al. (n.d.). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine - SILAE.
  • Journal of Chromatographic Science. (2024).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments.
  • AMSbiopharma. (2025).
  • Stafilov, T., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • de Brito, M. R. M., et al. (n.d.). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
  • ijprajournal. (2024).
  • Mettler Toledo. (n.d.).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • NETZSCH Analyzing & Testing. (2020). Detection of Ultra-Small Residual Masses by Means of TGA − The Story of a Little Bird and an Elephant.
  • EDQM FAQs. (2021). Establishment of chemical reference standards (CRS).
  • Pharmaceutical Technology. (2009).
  • SynThink Research Chemicals. (2023). Reference Standards, Working Standards, and Internal Reference Standards.
  • Starodub. (2019). Reference standards biopharmaceutical products - Do you have your reference standard program in place?.
  • Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan
Reactant of Route 2
3-Hydroxy-5,7-dimethoxy-3',4'-methylenedioxyflavan
© Copyright 2026 BenchChem. All Rights Reserved.